RL-0070933
Description
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16N2O2/c23-19-12-10-18(11-13-19)20(24)22-21-14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-14,23H,(H,22,24)/b21-14+ |
InChI Key |
PNAOAWLPWZRVCK-KGENOOAVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
RL-0070933: An In-Depth Technical Guide on its Mechanism of Action as a Smoothened Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL-0070933 is a potent small molecule modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. With a reported EC50 value of 0.02 µM, this compound acts by modulating the translocation and/or accumulation of SMO to the primary cilia. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the Hedgehog signaling cascade and presenting the fundamental experimental protocols used to characterize such a compound. While specific quantitative data for this compound beyond its EC50 is not publicly available, this document outlines the standard methodologies that would be employed for its evaluation.
Introduction to the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of embryonic development and plays a significant role in adult tissue homeostasis, repair, and regeneration. Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma. The pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like protein. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of GLI family transcription factors (GLI1, GLI2, GLI3) and the expression of Hh target genes.
Core Mechanism of Action of this compound
This compound functions as a modulator of SMO, the central signal transducer in the Hedgehog pathway. Its primary mechanism involves influencing the ciliary localization of SMO. In the inactive state of the pathway, SMO is largely absent from the primary cilium. Activation of the pathway, either by Hh ligand or by SMO agonists, leads to the translocation and accumulation of SMO within the primary cilium, a key event for downstream signal propagation. This compound is reported to modulate this specific process.
Signaling Pathway Diagram
Caption: Hedgehog signaling pathway and the modulatory role of this compound.
Quantitative Data
While specific, publicly available quantitative data for this compound is limited, the following table outlines the key parameters that would be determined to characterize its activity.
| Parameter | Description | Expected Data for this compound |
| EC50 | The concentration of a drug that gives half-maximal response. | 0.02 µM |
| IC50 | The concentration of an inhibitor where the response is reduced by half. | Data not publicly available. |
| Ki | The inhibition constant for an inhibitor; a measure of binding affinity. | Data not publicly available. |
| In Vivo Efficacy | The effect of the compound in a living organism (e.g., tumor growth inhibition in xenograft models). | Data not publicly available. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to characterize the mechanism of action of a SMO modulator like this compound.
In Vitro Assays
4.1.1. GLI-Luciferase Reporter Assay
-
Objective: To determine the functional activity of this compound on the Hedgehog pathway by measuring the transcriptional activity of GLI.
-
Methodology:
-
Cell Line: NIH/3T3 cells or other suitable cell lines stably transfected with a GLI-responsive firefly luciferase reporter construct are used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a known SMO agonist/antagonist (e.g., SAG, cyclopamine) as a control.
-
Incubation: Cells are incubated for 24-48 hours to allow for pathway activation and luciferase expression.
-
Lysis and Luminescence Reading: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme. The resulting luminescence is measured using a luminometer.
-
Data Analysis: Luminescence values are normalized to a control (e.g., vehicle-treated cells) and dose-response curves are generated to calculate EC50 or IC50 values.
-
4.1.2. Smoothened Binding Assay
-
Objective: To determine the binding affinity of this compound to the SMO receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human SMO receptor.
-
Radioligand: A radiolabeled SMO ligand (e.g., [³H]-cyclopamine or a similar high-affinity ligand) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Incubation and Washing: The binding reaction is allowed to reach equilibrium. The membranes are then washed to remove unbound radioligand.
-
Scintillation Counting: The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the Ki value for this compound can be calculated.
-
In Vivo Assays
4.2.1. Xenograft Tumor Model
-
Objective: To evaluate the in vivo efficacy of this compound in a cancer model with a constitutively active Hedgehog pathway.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma cell lines) are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Compound Administration: this compound is administered to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for pathway biomarkers). The tumor growth inhibition is calculated.
-
Experimental Workflow Diagram
Caption: General experimental workflow for characterizing a SMO modulator.
Conclusion
This compound is a potent modulator of the Smoothened receptor, a key player in the Hedgehog signaling pathway. Its mechanism of action centers on the modulation of SMO's translocation to the primary cilium. While detailed public data on its binding characteristics and in vivo efficacy are currently unavailable, the experimental protocols outlined in this guide represent the standard and rigorous methods used to fully characterize such a compound for its potential as a therapeutic agent in diseases driven by aberrant Hedgehog signaling. Further research and publication of data will be crucial to fully elucidate the therapeutic potential of this compound.
An In-depth Technical Guide to the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis.[1] Its aberrant activation has been implicated in a variety of human cancers, making it a key target for therapeutic intervention.[2][3][4][5] This guide provides a comprehensive overview of the core mechanics of the Hedgehog pathway, quantitative data on its modulation, detailed experimental protocols for its study, and visualizations of its key processes.
Core Mechanism of Hedgehog Signaling
The canonical Hedgehog signaling pathway is tightly regulated and can be conceptually divided into an "OFF" and an "ON" state. The primary cilium, a microtubule-based organelle, serves as a crucial signaling hub for this pathway in vertebrates.
In the Absence of Hedgehog Ligand ("OFF" State):
In the resting state, the twelve-pass transmembrane receptor Patched (PTCH1) is localized to the primary cilium and actively inhibits the seven-pass transmembrane protein Smoothened (SMO).[6] This inhibition prevents SMO from accumulating in the cilium. In the cytoplasm, a protein complex containing the Suppressor of Fused (SUFU) binds to and sequesters the GLI family of transcription factors (GLI1, GLI2, and GLI3). This complex facilitates the proteolytic cleavage of full-length GLI proteins into their repressor forms (GLIR). These repressor forms then translocate to the nucleus and bind to the promoters of Hh target genes, actively repressing their transcription.
In the Presence of Hedgehog Ligand ("ON" State):
The signaling cascade is initiated when a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) binds to PTCH1.[4][6] This binding event leads to the internalization and degradation of the PTCH1 receptor. The removal of PTCH1 from the primary cilium relieves its inhibition of SMO, allowing SMO to accumulate and become activated within the ciliary membrane. Activated SMO triggers a downstream signaling cascade that leads to the dissociation of the SUFU-GLI complex. This prevents the proteolytic processing of GLI proteins, leading to the accumulation of full-length, activator forms of GLI (GLIA). These GLI activators then translocate to the nucleus, where they bind to target gene promoters and initiate the transcription of genes involved in cell proliferation, survival, and differentiation, such as GLI1 and PTCH1 themselves (forming a negative feedback loop).[6]
The Role of the Hedgehog Pathway in Cancer
Dysregulation of the Hedgehog signaling pathway can lead to uncontrolled cell growth and tumorigenesis.[2][3] Aberrant pathway activation in cancer can occur through several mechanisms:
-
Ligand-Independent Activation: This often involves loss-of-function mutations in the tumor suppressor PTCH1 or gain-of-function mutations in the oncogene SMO. These mutations lead to constitutive activation of the pathway, regardless of the presence of Hh ligands. This mechanism is a hallmark of basal cell carcinoma (BCC) and medulloblastoma.[2]
-
Ligand-Dependent Autocrine/Paracrine Signaling: In this scenario, cancer cells themselves produce and secrete Hh ligands, which then act on the same or neighboring cancer cells to stimulate their growth and survival. This has been observed in various cancers, including those of the lung, pancreas, and prostate.
-
Reverse Paracrine Signaling: Here, tumor cells secrete Hh ligands that act on the surrounding stromal cells in the tumor microenvironment. These activated stromal cells then produce and secrete growth factors that, in turn, support the growth and survival of the cancer cells.
Data Presentation: Hedgehog Pathway Inhibitors
A major focus of drug development in this field has been the identification of small molecule inhibitors that target key components of the Hedgehog pathway. The following tables summarize quantitative data for some of the most well-characterized inhibitors.
| Compound Name | Target | IC50 / Ki Value | Cell Line / Assay | Reference |
| Vismodegib (GDC-0449) | SMO | IC50: 3 nM | SMO binding assay | [7] |
| IC50: 1 - 30 nM | GLI1 mRNA inhibition | [7] | ||
| Sonidegib (NVP-LDE225) | SMO | IC50: 11 nM | SMO binding assay | [7] |
| IC50: 1 - 30 nM | GLI1 mRNA inhibition | [7] | ||
| GANT61 | GLI1/GLI2 | IC50: ~5 µM | Gli-luciferase reporter assay | [8] |
| GANT58 | GLI1/GLI2 | IC50: ~10 µM | Gli-luciferase reporter assay | [8] |
| Arsenic Trioxide (ATO) | GLI1/GLI2 | - | Inhibits GLI transcriptional activity | [3] |
| Itraconazole | SMO | IC50: ~100-700 nM | Varies by assay and cell type |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the Hedgehog signaling pathway.
Hedgehog Signaling Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the Hedgehog pathway by measuring the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.
Materials:
-
Cells of interest (e.g., NIH/3T3 cells, which are responsive to Hh signaling)
-
GLI-responsive firefly luciferase reporter plasmid (e.g., 8xGli-luc)
-
Control plasmid with a constitutively active promoter expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Hedgehog pathway agonist (e.g., SAG, a small molecule SMO agonist) or recombinant SHH ligand
-
Hedgehog pathway inhibitor of interest
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the GLI-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Pathway Activation/Inhibition: After 24 hours, replace the medium with fresh medium containing the Hedgehog pathway agonist (e.g., 100 nM SAG) with or without varying concentrations of the inhibitor being tested. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours to allow for pathway activation and reporter gene expression.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay system.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The results are typically expressed as fold change relative to the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Hedgehog Target Gene Expression
This protocol is used to measure the mRNA levels of Hedgehog target genes (e.g., GLI1, PTCH1) in response to pathway modulation.
Materials:
-
Cells or tissue treated with Hh pathway modulators
-
RNA extraction kit
-
Reverse transcription kit for cDNA synthesis
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers specific for target genes (GLI1, PTCH1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Isolate total RNA from the treated cells or tissue using a commercial RNA extraction kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the cDNA template.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and then to the vehicle-treated control.
Co-Immunoprecipitation (Co-IP) for SUFU-GLI Interaction
This technique is used to investigate the protein-protein interaction between SUFU and GLI proteins.
Materials:
-
Cell lysate from cells expressing SUFU and GLI proteins
-
Antibody specific to either SUFU or GLI for immunoprecipitation
-
Protein A/G magnetic beads or agarose beads
-
Co-IP lysis buffer
-
Wash buffer
-
SDS-PAGE gels
-
Antibodies for Western blotting (anti-SUFU and anti-GLI)
Protocol:
-
Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the primary antibody (e.g., anti-GLI1) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against the interacting protein (e.g., anti-SUFU) and the immunoprecipitated protein (e.g., anti-GLI1) as a control.
Chromatin Immunoprecipitation (ChIP) for GLI1 Binding to Target Promoters
ChIP is used to determine whether a specific protein (in this case, the transcription factor GLI1) is associated with specific DNA regions (promoters of target genes) in vivo.
Materials:
-
Cells treated to activate the Hedgehog pathway
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonication equipment or enzymatic digestion kit for chromatin shearing
-
ChIP-grade antibody against GLI1
-
Negative control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers of increasing stringency
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR targeting a known GLI1 binding site (positive control, e.g., in the GLI1 promoter) and a region not expected to bind GLI1 (negative control)
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and nuclei. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Pre-clear the sheared chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-GLI1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture and Washing: Add protein A/G beads to capture the antibody-protein-DNA complexes. Wash the beads with a series of buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Analysis by qPCR: Use the purified DNA as a template for qPCR with primers specific to the target promoter regions. The amount of immunoprecipitated DNA is quantified and expressed as a percentage of the input DNA.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the Hedgehog signaling pathway and experimental workflows.
References
- 1. datamintelligence.com [datamintelligence.com]
- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 4. Evaluation of Hedgehog Pathway Inhibition on Nevoid Basal Cell Carcinoma Syndrome Fibroblasts and Basal Cell Carcinoma-Associated Fibroblasts: Are Vismodegib and Sonidegib Useful to Target Cancer-Prone Fibroblasts? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hedgehog Pathway Inhibitors: Clinical Implications and Resistance in the Treatment of Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling RL-0070933: A Potent Modulator of the Hedgehog Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
RL-0070933 has been identified as a potent modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This small molecule demonstrates significant activity in cellular assays, positioning it as a valuable tool for research into Hh pathway-dependent processes, including embryonic development and oncology. This technical guide provides a comprehensive overview of the function, experimental validation, and underlying mechanisms of this compound.
Core Function: Modulation of Smoothened
This compound functions as a modulator of the SMO receptor, a 7-transmembrane protein that plays a pivotal role in transducing the Hh signal across the cell membrane. In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors and the expression of Hh target genes.
This compound has been shown to potently modulate this pathway, with a reported half-maximal effective concentration (EC50) of 0.02 µM in a cell-based reporter assay.[1][2] This indicates that this compound is a highly effective agent in activating or inhibiting the Hh signaling cascade at the level of SMO.
Quantitative Data Summary
The following table summarizes the key quantitative measure of this compound's activity based on available data.
| Parameter | Value | Assay Type |
| EC50 | 0.02 µM | Cell-based Hedgehog Signaling Reporter Assay |
Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. The diagram below illustrates the canonical pathway and the central role of the SMO receptor, the target of this compound.
Experimental Protocols
The following section details the likely methodology for the key experiment used to characterize the function of this compound, based on standard practices in the field and information derived from patent literature.
Hedgehog Signaling Reporter Assay
Objective: To determine the potency of this compound in modulating Hedgehog pathway activity.
Cell Line: NIH/3T3 cells stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control vector (e.g., Shh-LIGHT2 cells).
Materials:
-
Shh-LIGHT2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 and puromycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Sonic Hedgehog (SHH) conditioned medium or recombinant SHH protein (as a positive control).
-
Dual-Glo Luciferase Assay System (Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding: Shh-LIGHT2 cells are seeded into 96-well plates at a density of 2.5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The growth medium is replaced with low-serum medium (e.g., DMEM with 0.5% FBS). A serial dilution of this compound is prepared and added to the wells. A positive control (SHH) and a vehicle control (DMSO) are also included.
-
Incubation: The plates are incubated for 48-72 hours to allow for pathway activation and reporter gene expression.
-
Luciferase Assay: The Dual-Glo Luciferase Assay Reagent is added to each well to lyse the cells and measure firefly luciferase activity. Subsequently, the Stop & Glo Reagent is added to quench the firefly luciferase signal and measure the Renilla luciferase activity (internal control).
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The normalized data is then plotted against the logarithm of the compound concentration, and a dose-response curve is fitted using a four-parameter logistic equation to determine the EC50 value.
Conclusion
This compound is a potent small molecule modulator of the Smoothened receptor within the Hedgehog signaling pathway. Its high potency, as demonstrated by its low nanomolar EC50 value, makes it a significant research tool for investigating the complex roles of this pathway in both normal physiology and disease states, particularly in the context of cancer and developmental biology. Further studies are warranted to fully elucidate its specific mechanism of action (agonist versus antagonist) and its potential therapeutic applications.
References
In-Depth Technical Guide: RL-0070933, a Modulator of the Smoothened Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL-0070933 has been identified as a potent modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available quantitative data, and the experimental protocols relevant to its characterization. The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in the pathogenesis of various cancers, making SMO an attractive therapeutic target. This compound's ability to modulate SMO activity positions it as a significant tool for research and potential drug development.
Core Target Protein: Smoothened (SMO)
The primary molecular target of this compound is the Smoothened (SMO) receptor. SMO is a Class F G-protein-coupled receptor (GPCR) that is a central transducer of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO activity. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of GLI family transcription factors.
Quantitative Data Summary
Currently, publicly available quantitative data for this compound is limited. The primary reported value is its half-maximal effective concentration (EC50), which indicates its potency in a cell-based assay.
| Parameter | Value | Assay Type | Reference |
| EC50 | 0.02 µM | Smoothened Cilial Translocation/Accumulation Assay | [1] |
Note: Further quantitative data such as binding affinity (Kd, Ki), half-maximal inhibitory concentration (IC50) from various functional assays, and detailed pharmacokinetic/pharmacodynamic (PK/PD) parameters are not yet publicly available in peer-reviewed literature. The primary source of the EC50 value is a patent application, which often provides exemplary data rather than a comprehensive characterization.
Signaling Pathway
This compound modulates the Hedgehog signaling pathway by directly targeting the Smoothened receptor. The canonical Hedgehog signaling pathway is depicted below.
Caption: Canonical Hedgehog Signaling Pathway and the Point of Intervention for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments that are typically used to characterize modulators of the Smoothened receptor, such as this compound. While the specific protocols used for this compound are not publicly detailed, these represent the standard approaches in the field.
Luciferase Reporter Gene Assay for Hedgehog Pathway Activity
This assay is a common method to quantify the activity of the Hedgehog signaling pathway in response to a compound.
Principle: A cell line (e.g., NIH/3T3 or Shh-LIGHT2) is engineered to contain a luciferase reporter gene under the control of a GLI-responsive promoter. Activation of the Hedgehog pathway leads to the expression of luciferase, and the resulting luminescence is proportional to the pathway activity.
Protocol:
-
Cell Culture and Seeding:
-
Culture Shh-LIGHT2 cells in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics (e.g., G418 and zeocin).
-
Seed the cells in a 96-well white, clear-bottom plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, replace the medium with low-serum medium (e.g., 0.5% FBS).
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the compound dilutions to the cells. Include a positive control (e.g., a known SMO agonist like SAG) and a negative control (vehicle, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo assay).
-
Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 or IC50 value.
-
Caption: Workflow for a GLI-Luciferase Reporter Gene Assay.
Smoothened Ciliary Translocation Assay
This immunofluorescence-based assay visually confirms the effect of a compound on the subcellular localization of SMO, a key step in pathway activation.
Principle: In the 'off' state of the Hedgehog pathway, SMO is located in the cytoplasm. Upon pathway activation, SMO translocates to the primary cilium. This assay uses immunofluorescence microscopy to visualize and quantify the accumulation of SMO in the primary cilia of cells treated with a test compound.
Protocol:
-
Cell Culture and Ciliogenesis:
-
Seed NIH/3T3 cells on glass coverslips in a 24-well plate.
-
Once the cells reach confluence, induce the formation of primary cilia by serum starvation (e.g., switching to DMEM with 0.5% FBS) for 24 hours.
-
-
Compound Treatment:
-
Treat the serum-starved cells with different concentrations of this compound, a positive control (e.g., SAG), and a negative control (vehicle) for a defined period (e.g., 4-24 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin or Arl13b) overnight at 4°C.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the percentage of cilia that are positive for SMO staining and/or the intensity of the SMO signal within the cilia.
-
Caption: Workflow for a Smoothened Ciliary Translocation Assay.
Conclusion
This compound is a potent small molecule modulator of the Smoothened receptor with a reported EC50 of 0.02 µM in a cilial translocation/accumulation assay.[1] Its activity on this key component of the Hedgehog signaling pathway makes it a valuable pharmacological tool for studying the pathway's role in both normal physiology and disease states, particularly in oncology. The provided experimental protocols represent standard methods for characterizing compounds with this mechanism of action. Further research is warranted to fully elucidate the binding mode, selectivity, and in vivo efficacy of this compound to better understand its therapeutic potential.
References
The Role of SMO Modulator RL-0070933 in Cancer Stem Cell Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer stem cells (CSCs) represent a subpopulation of cells within a tumor that possess the ability to self-renew, differentiate, and drive tumor growth and metastasis.[1][2][3] These cells are often implicated in therapeutic resistance and disease relapse, making them a critical target for novel anticancer therapies.[3] One of the key signaling pathways governing CSC function is the Hedgehog (Hh) signaling pathway.[1][3][4][5] Aberrant activation of this pathway is associated with the maintenance and expansion of CSCs in various cancers.[1][2][3] RL-0070933 has been identified as a potent modulator of Smoothened (SMO), a critical transmembrane protein in the Hedgehog signaling cascade. This guide provides an in-depth overview of the core principles underlying the investigation of SMO modulators like this compound in the context of cancer stem cell research.
The Hedgehog Signaling Pathway and Its Role in Cancer Stem Cells
The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[1][2] In the absence of a Hedgehog ligand (such as Sonic Hedgehog, SHH), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (SMO).[5][6] This leads to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, GLI3) into their repressor forms, which prevents the transcription of Hh target genes.[6][7]
Upon binding of a Hedgehog ligand to PTCH, the inhibition of SMO is relieved.[6][7] SMO then translocates to the primary cilium and initiates a signaling cascade that results in the conversion of GLI proteins into their activator forms.[5] These activated GLI transcription factors then move to the nucleus and induce the expression of genes involved in cell proliferation, survival, and self-renewal, such as GLI1, PTCH1, and members of the BCL-2 and Cyclin families.[2][5]
In many cancers, the Hedgehog pathway is aberrantly reactivated, contributing to the maintenance of the cancer stem cell population.[1][2][3] This can occur through ligand-dependent autocrine or paracrine signaling within the tumor microenvironment, or through ligand-independent mutations in pathway components like PTCH or SMO.[4][8] By promoting the self-renewal and survival of CSCs, the activated Hh pathway plays a significant role in tumor progression and resistance to conventional therapies.[2][9]
This compound: A Smoothened Modulator
This compound is a potent modulator of SMO with a reported EC50 value of 0.02 µM. It acts by modulating the translocation and/or accumulation of Smoothened to the primary cilia, a key step in the activation of the Hedgehog signaling pathway. As an inhibitor of SMO, this compound is expected to block the downstream signaling cascade, leading to the suppression of GLI-mediated gene transcription. This mechanism of action makes it a promising candidate for targeting cancer stem cells that are dependent on the Hedgehog pathway for their survival and propagation.
Quantitative Data for SMO Inhibitors in Cancer Stem Cell Research
While specific public data on this compound is limited, the following tables present representative quantitative data for other well-characterized SMO inhibitors, such as vismodegib and sonidegib, to illustrate their effects on cancer stem cells.
Table 1: In Vitro Efficacy of SMO Inhibitors on Cancer Stem Cell Properties
| Compound | Cancer Type | Assay | Endpoint | Result | Reference |
| Vismodegib (GDC-0449) | Pancreatic Cancer | Sphere Formation Assay | Number of Pancreatic CSCs | Significant Decrease | [10] |
| Vismodegib (GDC-0449) | Pancreatic Cancer | Apoptosis Assay (Caspase 3/7 activity) | Apoptosis Induction | Significant Increase | [10] |
| Sonidegib (LDE225) | Medulloblastoma | Cell Proliferation Assay | Inhibition of Cell Growth | Dose-dependent inhibition | [9] |
| Cyclopamine | Glioblastoma | Neurosphere Formation Assay | Inhibition of CSC self-renewal | Significant Reduction | [5] |
| Cyclopamine | Breast Cancer | Aldefluor Assay | Reduction of ALDH+ CSC population | Significant Decrease | [5] |
Table 2: In Vivo Efficacy of SMO Inhibitors in Tumor Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Endpoint | Result | Reference |
| Vismodegib | Medulloblastoma Xenograft | 100 mg/kg, oral, daily | Tumor Growth Inhibition | Significant Suppression | [8] |
| Vismodegib | Advanced Basal Cell Carcinoma | 150 mg, oral, daily | Objective Response Rate | 58% | [8] |
| Sonidegib | Advanced Basal Cell Carcinoma | 200 mg, oral, daily | Objective Response Rate | 58% (at 30 months) | [11] |
| Cyclopamine | Pancreatic Cancer Xenograft | N/A | Reduction of metastatic disease | Significant Inhibition | [4][5] |
Experimental Protocols for Investigating SMO Inhibitors
The following are detailed methodologies for key experiments used to evaluate the efficacy of SMO inhibitors like this compound in cancer stem cell research.
Sphere Formation Assay to Assess CSC Self-Renewal
Objective: To determine the effect of the SMO inhibitor on the self-renewal capacity of cancer stem cells.
Methodology:
-
Cell Culture: Culture cancer cell lines known to have a CSC subpopulation (e.g., pancreatic, glioblastoma, breast cancer cell lines) in serum-free media supplemented with EGF and bFGF to promote the growth of spheroids (tumorspheres).
-
Treatment: Dissociate single cells from established tumorspheres and plate them at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates. Treat the cells with varying concentrations of the SMO inhibitor (e.g., this compound) or vehicle control.
-
Incubation: Incubate the plates for 7-14 days to allow for the formation of new spheres.
-
Quantification: Count the number of spheres formed in each well under a microscope. A sphere is typically defined as a cell aggregate of a certain minimum diameter (e.g., >50 µm).
-
Analysis: Compare the number and size of spheres in the treated groups to the vehicle control to determine the inhibitory effect of the compound on CSC self-renewal.
Aldefluor Assay to Identify and Quantify the CSC Population
Objective: To measure the percentage of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells, following treatment with an SMO inhibitor.
Methodology:
-
Cell Treatment: Treat cancer cells with the SMO inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
ALDH Staining: Harvest the cells and resuspend them in the Aldefluor assay buffer containing the ALDH substrate (BAAA). A portion of the cells should be treated with the ALDH inhibitor DEAB as a negative control.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for the conversion of the substrate to a fluorescent product.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population is identified as the brightly fluorescent cells that are not present in the DEAB-treated control sample.
-
Analysis: Quantify the percentage of ALDH+ cells in the treated and control groups to assess the effect of the SMO inhibitor on the CSC population.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo anti-tumor efficacy of the SMO inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Inject cancer cells (either from cell lines or patient-derived xenografts) subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the SMO inhibitor (formulated in an appropriate vehicle) orally or via another suitable route at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor volume regularly (e.g., twice a week) using calipers.
-
Endpoint: At the end of the study (due to tumor size limits or a predefined study duration), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Hh pathway markers).
-
Analysis: Compare the tumor growth curves between the treated and control groups to determine the in vivo efficacy of the SMO inhibitor.
Visualizing Key Pathways and Workflows
Hedgehog Signaling Pathway and the Action of this compound
Caption: Hedgehog signaling pathway and the inhibitory action of this compound on SMO.
General Experimental Workflow for Evaluating an SMO Inhibitor
Caption: A generalized workflow for the preclinical evaluation of an SMO inhibitor.
Conclusion
The Hedgehog signaling pathway is a validated and critical target in the context of cancer stem cells. SMO modulators, such as this compound, hold significant promise for the development of novel therapeutics aimed at eradicating CSCs and overcoming therapeutic resistance. The experimental approaches outlined in this guide provide a robust framework for the preclinical evaluation of such compounds. Further research into the specific effects of this compound on various CSC populations will be crucial in determining its full therapeutic potential.
References
- 1. Hedgehog Signaling in Cancer: A Prospective Therapeutic Target for Eradicating Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hedgehog Signaling in the Maintenance of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeting Hedgehog - a Cancer Stem Cell Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Hedgehog signaling antagonist GDC-0449 (Vismodegib) inhibits pancreatic cancer stem cell characteristics: molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]
The Biological Activity of RL-0070933: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL-0070933 is a potent small molecule modulator of the Hedgehog (Hh) signaling pathway. It functions as a Smoothened (SMO) cilial modulator, influencing the translocation and accumulation of the SMO protein to the primary cilia. This activity is critical in the transduction of the Hedgehog signal, a pathway integral to embryonic development and implicated in the pathogenesis of certain cancers. This document provides a comprehensive overview of the known biological activity of this compound, including its quantitative potency, mechanism of action, and relevant experimental methodologies.
Core Biological Activity
This compound is characterized as a potent Smoothened (SMO) cilial modulator. Its primary biological effect is the modulation of the translocation and/or accumulation of the SMO protein within the primary cilia, a key event in the activation of the Hedgehog signaling pathway.[1][2]
Quantitative Potency
The potency of this compound has been determined through in vitro assays, yielding a key pharmacodynamic parameter.
| Parameter | Value | Description |
| EC50 | 0.02 µM | The half-maximal effective concentration of this compound for its modulatory effect on SMO in the primary cilia.[1][2] |
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cellular processes. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH1) inhibits the activity of Smoothened (SMO), preventing its localization to the primary cilium. This leads to the proteolytic processing of GLI transcription factors into their repressor forms (GLI-R), which in turn inhibits the transcription of Hh target genes.
Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. SMO then translocates to the primary cilium, initiating a signaling cascade that prevents the cleavage of GLI proteins. The full-length GLI activator forms (GLI-A) can then translocate to the nucleus and induce the expression of target genes that regulate cell fate, proliferation, and differentiation.
This compound acts at the level of SMO, modulating its ciliary translocation and thereby influencing the downstream signaling cascade.
References
RL-0070933 and Smoothened Ciliary Translocation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of RL-0070933, a potent modulator of the Hedgehog (Hh) signaling pathway. The primary mechanism of action for this compound is the modulation of Smoothened (SMO) translocation to the primary cilium, a critical activation step in the Hh cascade. This document details the role of SMO in Hedgehog signaling, summarizes the known quantitative data for this compound, provides detailed experimental protocols for studying SMO ciliary translocation, and presents visual diagrams of the signaling pathway and experimental workflows. While detailed quantitative data on this compound is limited in the public domain, this guide serves as a foundational resource for researchers investigating this compound and its effects on a key cellular signaling pathway implicated in both development and disease.
Introduction to the Hedgehog Signaling Pathway and Smoothened
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and in adult tissue homeostasis.[1][2] Dysregulation of this pathway is implicated in various developmental abnormalities and cancers, including basal cell carcinoma and medulloblastoma. The central transducer of the Hh signal is the seven-transmembrane protein Smoothened (SMO).[3]
In the absence of an Hh ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) localizes to the primary cilium and inhibits SMO activity, preventing its accumulation within the cilium.[1] This "off" state leads to the proteolytic processing of the Glioma-associated oncogene (Gli) family of transcription factors (Gli1, Gli2, and Gli3) into their repressor forms (GliR), which translocate to the nucleus and inhibit the transcription of Hh target genes.[4][5]
Upon binding of an Hh ligand to PTCH, the inhibition of SMO is relieved.[4] This allows SMO to translocate to and accumulate within the primary cilium, a key event for pathway activation.[4] Ciliary SMO initiates a downstream signaling cascade that prevents the proteolytic cleavage of Gli proteins, leading to the formation of Gli activator forms (GliA). These activators then move to the nucleus to induce the expression of Hh target genes, which regulate cell proliferation, differentiation, and survival.[5]
This compound: A Potent Modulator of Smoothened
This compound has been identified as a potent modulator of Smoothened ciliary translocation. Its primary known function is to influence the localization of SMO within the primary cilium, thereby activating the Hedgehog signaling pathway.
Quantitative Data
Publicly available quantitative data for this compound is currently limited. The primary reported metric is its half-maximal effective concentration (EC50), which indicates its potency in activating the Hedgehog pathway.
| Compound | Parameter | Value |
| This compound | EC50 | 0.02 µM |
Further research is required to establish a more comprehensive quantitative profile for this compound, including dose-response curves for downstream gene expression (e.g., Gli1) and comparative analyses with other known SMO agonists and antagonists.
Experimental Protocols
The following protocols provide a detailed methodology for studying the effect of compounds like this compound on the ciliary translocation of Smoothened. These are generalized protocols that may require optimization for specific cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Line: NIH/3T3 cells are a commonly used model for studying Hedgehog signaling due to their robust ciliogenesis upon serum starvation.
-
Seeding: Seed NIH/3T3 cells onto sterile glass coverslips in a 24-well plate at a density that will result in a confluent monolayer.
-
Serum Starvation: Once the cells reach confluence, induce ciliogenesis by replacing the growth medium (e.g., DMEM with 10% fetal bovine serum) with a low-serum medium (e.g., DMEM with 0.5% fetal bovine serum) for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in the low-serum medium.
-
Incubation: Remove the serum starvation medium and add the medium containing this compound or vehicle control (DMSO) to the cells. Incubate for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Immunocytochemistry for Smoothened and Primary Cilia
This protocol details the steps for fixing, permeabilizing, and staining cells to visualize Smoothened and the primary cilium.[6][7][8][9]
-
Fixation:
-
Gently aspirate the treatment medium.
-
Wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular epitopes.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies against Smoothened (e.g., rabbit anti-SMO) and a ciliary marker (e.g., mouse anti-acetylated tubulin) in the blocking solution to their optimal concentrations.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Dilute fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
-
(Optional) Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Quantitative Analysis
-
Microscopy:
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores (e.g., DAPI, Alexa Fluor 488, Alexa Fluor 594).
-
Capture images of multiple fields of view for each experimental condition.
-
-
Quantitative Analysis of SMO Ciliary Translocation:
-
Identify primary cilia based on the acetylated tubulin staining.
-
Measure the fluorescence intensity of the SMO signal within the cilium.
-
A common method is to define a region of interest (ROI) around the cilium and measure the mean fluorescence intensity.
-
Subtract the background fluorescence from a nearby region lacking cells.
-
Calculate the percentage of cilia positive for SMO staining or the average SMO fluorescence intensity per cilium for each treatment condition.
-
Statistical analysis should be performed to determine the significance of any observed changes.
-
Visualizations
Hedgehog Signaling Pathway
The following diagram illustrates the core components and interactions within the Hedgehog signaling pathway, depicting both the "off" and "on" states.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow for SMO Ciliary Translocation Assay
This diagram outlines the key steps in an immunofluorescence-based assay to assess the effect of a compound on Smoothened ciliary translocation.
Caption: Workflow for assessing SMO ciliary translocation via immunofluorescence.
Conclusion
This compound is a potent small molecule modulator that targets the Hedgehog signaling pathway by influencing the ciliary translocation of Smoothened. While its precise quantitative effects beyond its EC50 value are not yet widely documented in public literature, the established role of SMO in Hh signaling provides a strong framework for understanding its potential therapeutic applications. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to investigate the mechanism and efficacy of this compound and similar compounds. Further studies are warranted to fully elucidate the dose-dependent effects and the complete pharmacological profile of this promising SMO modulator.
References
- 1. cusabio.com [cusabio.com]
- 2. Hedgehog Signaling Pathway | Embryo Project Encyclopedia [embryo.asu.edu]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. Proteostasis in the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gli protein activity is controlled by multi-site phosphorylation in vertebrate Hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. addgene.org [addgene.org]
- 7. health.uconn.edu [health.uconn.edu]
- 8. Immunocytochemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Immunocytochemistry Protocol: Culture, Fixation, Permeabilization, Blocking, Staining, Mounting and Imaging | Bio-Techne [bio-techne.com]
Unveiling RL-0070933: A Potent Modulator of the Hedgehog Signaling Pathway
For Immediate Release
This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of RL-0070933, a novel and potent Smoothened (SMO) ciliary modulator. Developed for researchers, scientists, and drug development professionals, this document details the core attributes of this compound, including its mechanism of action, quantitative data, and the experimental protocols utilized in its evaluation.
Introduction
This compound has been identified as a significant modulator of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tissue homeostasis. Dysregulation of the Hh pathway is implicated in a variety of cancers, including basal cell carcinoma and medulloblastoma. This compound acts on the Smoothened (SMO) receptor, a key transducer of the Hh signal, by modulating its translocation to and/or accumulation in the primary cilia.
Core Compound Data
The primary in vitro measure of this compound's potency is its half-maximal effective concentration (EC50). This value represents the concentration of the compound that induces a response halfway between the baseline and maximum effect.
| Parameter | Value | Reference |
| EC50 | 0.02 µM | [1][2] |
Mechanism of Action: The Hedgehog Signaling Pathway
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to accumulate in the primary cilium. This ciliary localization of SMO initiates an intracellular signaling cascade that leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins then translocate to the nucleus to regulate the transcription of target genes that control cell proliferation, differentiation, and survival.
This compound functions as a modulator of SMO's ciliary function, a critical step in the activation of the Hh pathway.[1]
Discovery and Synthesis
This compound was identified through research focused on the development of modulators for the Hedgehog signaling pathway. The synthesis and characterization of this and related compounds are detailed in patent US20130274233A1. While the full, detailed synthesis protocol from the patent is not publicly available through the conducted searches, the patent serves as the primary reference for the compound's origins.
Experimental Protocols
Detailed experimental protocols for the in vitro and in vivo characterization of this compound are proprietary and typically outlined within the associated patent filings. However, a general workflow for the characterization of a novel SMO modulator is described below.
General In Vitro Assay Workflow
The initial characterization of a compound like this compound typically involves a series of in vitro assays to determine its potency and mechanism of action.
Protocol for a GLI-Luciferase Reporter Assay:
-
Cell Culture: Plate a Hedgehog-responsive cell line (e.g., Shh-LIGHT2 cells) containing a GLI-responsive luciferase reporter construct in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined incubation period (e.g., 24-48 hours).
-
Lysis and Reagent Addition: Lyse the cells and add a luciferase substrate according to the manufacturer's protocol.
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion
This compound is a potent small molecule modulator of the Smoothened receptor within the Hedgehog signaling pathway. Its low nanomolar EC50 highlights its potential as a valuable research tool for investigating the intricacies of Hh signaling and as a potential starting point for the development of therapeutic agents targeting Hh-driven diseases. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted.
References
RL-0070933: A Technical Guide for Basic Science Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL-0070933 is a potent small molecule modulator of the Hedgehog (Hh) signaling pathway, a critical signaling cascade involved in embryonic development and adult tissue homeostasis. Dysregulation of the Hh pathway is implicated in a variety of cancers, making it a key target for therapeutic development. This compound acts as a Smoothened (Smo) cilial modulator, influencing the translocation and accumulation of the Smo protein to the primary cilia. This technical guide provides an in-depth overview of this compound for basic science research, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action
This compound is a potent modulator of Smoothened (Smo), a 7-transmembrane protein that is a key component of the Hedgehog signaling pathway. In the absence of a Hedgehog ligand, the receptor Patched (Ptch1) inhibits Smo activity. Upon binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to Ptch1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli family transcription factors. This compound has been shown to modulate the translocation and/or accumulation of Smoothened to the primary cilia.
Quantitative Data
The following table summarizes the in vitro activity of this compound in a key assay for Hedgehog pathway activation.
| Assay | Cell Line | Parameter | Value | Reference |
| Hedgehog Pathway Activation | NIH/3T3 | EC50 | 0.02 µM | [1] |
Table 1: In Vitro Efficacy of this compound. The half-maximal effective concentration (EC50) was determined in a cell-based assay measuring the activation of the Hedgehog signaling pathway.
Signaling Pathway
The Hedgehog signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the canonical pathway and the proposed point of intervention for this compound.
Experimental Protocols
Gli-Luciferase Reporter Assay
This assay is used to quantify the activation of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli, the downstream effector of the pathway.
Materials:
-
NIH/3T3 cell line stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
Dual-Glo Luciferase Assay System.
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Seed the Gli-reporter NIH/3T3 cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
The following day, replace the medium with low-serum medium (0.5% FBS) and starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in low-serum medium.
-
Add the diluted this compound or vehicle control (DMSO) to the cells and incubate for 24-48 hours.
-
After incubation, measure firefly and Renilla luciferase activity using the Dual-Glo Luciferase Assay System according to the manufacturer's instructions.
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for Hedgehog Target Gene Expression
This protocol is used to measure the change in the expression of Hedgehog target genes, such as Gli1 and Ptch1, in response to treatment with this compound.
Materials:
-
NIH/3T3 cells.
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound stock solution (in DMSO).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
Primers for Gli1, Ptch1, and a housekeeping gene (e.g., Gapdh).
-
qPCR instrument.
Procedure:
-
Seed NIH/3T3 cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control for 24 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using SYBR Green master mix and primers for Gli1, Ptch1, and the housekeeping gene.
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
Conclusion
This compound is a valuable research tool for investigating the Hedgehog signaling pathway. Its potency as a Smoothened modulator allows for the precise interrogation of this pathway in various in vitro and in vivo models. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound in their specific systems of interest. Further research will be crucial to fully elucidate the therapeutic potential of targeting the Hedgehog pathway with modulators like this compound.
References
Methodological & Application
RL-0070933: Application Notes and Protocols for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
RL-0070933 is a potent small molecule modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. With a reported half-maximal effective concentration (EC50) of 0.02 µM, this compound acts by modulating the translocation and/or accumulation of SMO to the primary cilia, thereby impacting downstream signaling events. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting, aimed at facilitating research into Hedgehog pathway-dependent processes such as embryogenesis, tissue regeneration, and cancer.
Introduction to this compound and the Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a crucial regulator of cellular processes. In the canonical "off-state," the receptor Patched (PTCH1) inhibits the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to translocate to the primary cilium and initiate a signaling cascade that culminates in the activation of GLI transcription factors and the expression of Hh target genes.
This compound is a valuable tool for studying the intricacies of this pathway due to its high potency. Its mechanism of action, centered on the modulation of SMO ciliary translocation, allows for the specific investigation of this key activation step.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 0.02 µM | Not Specified |
Note: The specific cell line and assay conditions used to determine the EC50 value are not publicly available at this time. Researchers should determine the optimal concentration for their specific cell line and assay.
Materials and Reagent Preparation
Compound Handling and Storage
-
Storage: Store this compound as a solid at -20°C, protected from light.
-
Stability: Information on long-term stability in solution is not currently available. It is recommended to prepare fresh dilutions from a stock solution for each experiment and to store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Preparation of Stock Solutions
Note: Specific solubility data for this compound is not publicly available. Small molecule inhibitors of the Hedgehog pathway are often soluble in dimethyl sulfoxide (DMSO). The following is a general protocol, and solubility should be confirmed for each new batch of the compound.
-
Solvent Selection: High-purity, anhydrous DMSO is recommended for preparing the initial stock solution.
-
Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. To prepare a 10 mM stock solution of a compound with a molecular weight of X g/mol , dissolve X mg in 100 µL of DMSO.
-
Dissolution: To ensure complete dissolution, vortex the solution and gently warm it if necessary (e.g., in a 37°C water bath for a few minutes).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Experimental Protocols
In Vitro Protocol: Hedgehog Pathway Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the activity of the Hedgehog pathway in response to this compound. This assay typically utilizes a cell line, such as NIH/3T3 or Shh-LIGHT2 cells, that is stably transfected with a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.
Materials:
-
Hedgehog-responsive reporter cell line (e.g., Shh-LIGHT2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 0.5% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Hedgehog pathway agonist (e.g., SAG or recombinant Shh-N conditioned medium)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer at the time of the assay.
-
Cell Culture: Incubate the cells in complete growth medium. Once confluent, switch to a low-serum medium for a period of serum starvation (e.g., 24 hours) to reduce basal pathway activity.
-
Compound Preparation: Prepare serial dilutions of this compound in a low-serum medium. Also, prepare the Hedgehog pathway agonist at a concentration that elicits a robust response.
-
Cell Treatment: Add the diluted this compound and the Hedgehog agonist to the cells. Include appropriate controls:
-
Vehicle control (e.g., DMSO)
-
Agonist alone
-
This compound alone (to test for agonist activity)
-
-
Incubation: Incubate the plate for a period sufficient to allow for changes in gene expression (typically 24-48 hours).
-
Luciferase Assay: Following incubation, lyse the cells and measure firefly and Renilla luciferase activity according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 or IC50.
In Vitro Protocol: SMO Ciliary Translocation Assay (Immunofluorescence)
This protocol outlines a method to visualize the effect of this compound on the translocation of SMO to the primary cilia using immunofluorescence microscopy.
Materials:
-
Cells that form primary cilia (e.g., NIH/3T3 or mouse embryonic fibroblasts)
-
Glass coverslips or imaging-compatible plates
-
Complete and low-serum media
-
This compound stock solution
-
Hedgehog pathway agonist (e.g., SAG)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-SMO and a ciliary marker (e.g., anti-acetylated tubulin or anti-Arl13b)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Ciliogenesis: Seed cells on coverslips or in an imaging plate. Once confluent, switch to a low-serum medium for 24-48 hours to induce the formation of primary cilia.
-
Cell Treatment: Treat the cells with this compound at various concentrations, with and without a Hedgehog agonist, for a specified time (e.g., 4-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Block non-specific antibody binding with a blocking buffer. Incubate with primary antibodies against SMO and a ciliary marker, followed by incubation with appropriate fluorescently labeled secondary antibodies and DAPI.
-
Imaging: Mount the coverslips on microscope slides or image the plate directly using a fluorescence microscope.
-
Analysis: Acquire images and quantify the percentage of ciliated cells that show SMO localization at the primary cilium for each treatment condition.
In Vivo Application Notes
Currently, there is no publicly available data on the use of this compound in in vivo models. Researchers planning to use this compound in animals should perform preliminary studies to determine its pharmacokinetic and pharmacodynamic properties, as well as to establish a suitable vehicle for administration.
General Considerations for In Vivo Studies with Smoothened Modulators:
-
Vehicle Selection: The choice of vehicle will depend on the solubility of this compound. Common vehicles for Smoothened inhibitors include solutions of cyclodextrin, or suspensions in corn oil or a mixture of PEG400, Tween 80, and saline.
-
Route of Administration: Oral gavage is a common route for the administration of small molecule Smoothened modulators.
-
Dose-Response Studies: It is essential to perform dose-finding studies to identify a dose that effectively modulates the Hedgehog pathway in the target tissue without causing significant toxicity.
-
Pharmacodynamic Readouts: To confirm target engagement in vivo, researchers can measure the expression of GLI1, a direct downstream target of the Hedgehog pathway, in tumor or tissue samples by methods such as qPCR or immunohistochemistry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no response in reporter assay | - Inactive compound- Suboptimal compound concentration- Low reporter expression- Insufficient agonist stimulation | - Verify compound activity- Perform a dose-response curve- Use a cell line with robust reporter expression- Optimize agonist concentration and incubation time |
| High background in reporter assay | - High basal pathway activity- Cell stress | - Increase serum starvation period- Ensure optimal cell health and density |
| No SMO translocation observed | - Incorrect antibody concentration- Poor ciliogenesis- Insufficient treatment time | - Optimize primary and secondary antibody dilutions- Confirm ciliogenesis in your cell line- Perform a time-course experiment |
| Compound precipitation in media | - Poor solubility | - Lower the final concentration- Increase the percentage of DMSO (ensure it is not toxic to cells) |
Conclusion
This compound is a potent modulator of the Hedgehog signaling pathway, offering a valuable tool for investigating the role of SMO in health and disease. The protocols provided in this document serve as a starting point for utilizing this compound in in vitro studies. Researchers are encouraged to optimize these protocols for their specific experimental systems. Further investigation is required to establish the in vivo efficacy and safety profile of this compound.
Application Notes and Protocols for RL-0070933 Gli Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL-0070933 has been identified as a potent modulator of the Smoothened (SMO) protein, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hedgehog pathway is crucial in embryonic development and tissue homeostasis, and its aberrant activation is implicated in the formation of various cancers. The Gli family of transcription factors are the downstream effectors of the Hh pathway.[2][3][4] Consequently, monitoring Gli activity serves as a direct readout of Hh pathway activation.[5][6][7] This document provides a detailed protocol for a Gli-dependent luciferase reporter assay, a robust method to quantify the activity of the Hedgehog signaling pathway and to characterize the effects of compounds like this compound.[5][7]
Principle of the Assay
The Gli reporter assay utilizes a genetically engineered cell line, typically NIH3T3 cells, that is stably transfected with a luciferase reporter construct.[2][3][8] This construct contains multiple binding sites for the Gli transcription factor upstream of a minimal promoter driving the expression of firefly luciferase. When the Hedgehog pathway is activated, Gli translocates to the nucleus, binds to these response elements, and initiates the transcription of the luciferase gene. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of pathway activation.[4] This system allows for the quantitative measurement of pathway modulation by external factors, such as the addition of Hh ligands (agonists) or inhibitory compounds like this compound.
Hedgehog Signaling Pathway and Reporter Assay Principle
Caption: Hedgehog signaling pathway leading to Gli-mediated luciferase expression.
Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for other formats.
Materials and Reagents
-
Cell Line: Gli Luciferase Reporter NIH3T3 Cell Line (e.g., BPS Bioscience, Cat. No. 60409).[2][3][8]
-
Culture Media:
-
Compounds:
-
This compound
-
Sonic Hedgehog (Shh), murine (positive control agonist)
-
Cyclopamine or Vismodegib (positive control inhibitor)
-
-
Reagents:
-
DMSO (vehicle for compounds)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Luciferase Assay System (e.g., Promega Dual-Luciferase® Reporter Assay System or a one-step system).[9]
-
-
Equipment and Consumables:
-
White, clear-bottom 96-well plates
-
Luminometer
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
-
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Hedgehog Pathway - Report Lentivirus [gentarget.com]
- 5. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. Hedgehog (Hh) Reporter Activity Assay [en.bio-protocol.org]
- 7. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. web.stanford.edu [web.stanford.edu]
Application Notes and Protocols: Profiling Cellular Sensitivity to the Smoothened Inhibitor RL-0070933
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL-0070933 is a potent modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway. The Hedgehog pathway is a crucial regulator of embryonic development and its aberrant activation has been implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma. By inhibiting the SMO protein, this compound effectively disrupts the downstream signaling cascade that leads to the activation of GLI transcription factors, which in turn regulate the expression of genes involved in cell proliferation, survival, and differentiation. These application notes provide a summary of cellular sensitivity to SMO inhibitors and detailed protocols for assessing the efficacy of this compound in relevant cancer cell lines.
Data Presentation: Cellular Sensitivity to SMO Inhibitors
While specific IC50 values for this compound are not yet publicly available, the following table summarizes the anti-proliferative activity of Vismodegib, a well-characterized SMO inhibitor with a similar mechanism of action. This data provides a valuable reference for selecting appropriate cell lines and designing experiments to evaluate this compound.
| Cell Line | Cancer Type | IC50 (µM) of Vismodegib | Assay Type | Notes |
| Daoy | Medulloblastoma | 52 - 84 | Cell Growth Inhibition | SHH-driven medulloblastoma cell line.[1] |
| HD-MB03 | Medulloblastoma | >80 | GLI1 Expression Inhibition | MYC-driven medulloblastoma cell line, less responsive to SMO inhibition.[1] |
| IGROV-1 | Ovarian Cancer | 0.072 | Growth Inhibition Assay | |
| HCE-T | Esophageal Cancer | 1.32 | Growth Inhibition Assay | |
| D-542MG | Glioblastoma | 1.87 | Growth Inhibition Assay |
Note: The data presented above is for Vismodegib and should be used as a representative guide for studies involving this compound. Researchers are encouraged to determine the specific IC50 value for this compound in their cell lines of interest.
Signaling Pathway
The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal downstream. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and activate the transcription of target genes responsible for cell growth and differentiation. This compound acts by directly inhibiting SMO, thereby blocking the entire downstream signaling cascade.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the sensitivity of cancer cell lines to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., Daoy)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Hedgehog Pathway Proteins
This protocol assesses the effect of this compound on the expression of key Hedgehog pathway proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-SMO, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for 24-48 hours. Lyse the cells with lysis buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin) to determine the relative protein expression levels.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Hedgehog signaling. The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively evaluate the cellular sensitivity and mechanism of action of this potent SMO inhibitor. Careful selection of appropriate cell models and rigorous experimental execution will be crucial in advancing the preclinical and clinical development of this compound.
References
Application Notes and Protocols for RL-0070933 in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RL-0070933 is a potent small molecule modulator of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] It functions by modulating the translocation and/or accumulation of SMO to the primary cilia.[1] The Hedgehog pathway is integral to embryonic development and has been implicated in the progression of various cancers. This compound provides a valuable tool for researchers studying Hh signaling in cancer biology and developmental processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Product Information
| Parameter | Value | Reference |
| IUPAC Name | N'-(4-(biphenyl-4-yl)benzylidene)-4-hydroxybenzohydrazide | MedChemExpress |
| Molecular Formula | C20H16N2O2 | [1] |
| Molecular Weight | 316.35 g/mol | [1] |
| EC50 | 0.02 µM | [1] |
| Target | Smoothened (SMO) | [1] |
| Pathway | Hedgehog Signaling | [1] |
Biological Activity
This compound is a potent modulator of the Smoothened receptor, exhibiting an EC50 of 0.02 µM.[1] The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic, Indian, or Desert Hedgehog) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on SMO, allowing SMO to accumulate in the primary cilium and initiate a downstream signaling cascade that leads to the activation of GLI transcription factors and the expression of Hh target genes. This compound's modulation of SMO ciliary translocation directly impacts this pathway.
Experimental Protocols
Reagent Preparation
1. Handling and Storage:
-
This compound is typically supplied as a lyophilized powder.
-
Store the lyophilized powder at -20°C for long-term storage.
-
Before opening, centrifuge the vial to ensure all the powder is at the bottom.
2. Preparation of Stock Solution:
-
It is recommended to prepare a high-concentration stock solution in a suitable solvent. Dimethyl sulfoxide (DMSO) is a common choice for small molecule inhibitors.
-
To prepare a 10 mM stock solution of this compound (MW: 316.35 g/mol ), add 316.35 µL of DMSO to 1 mg of the compound.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
In Vitro Cell-Based Assay: Hedgehog Pathway Reporter Assay
This protocol describes a general method to assess the activity of this compound on the Hedgehog pathway using a GLI-responsive luciferase reporter assay.
Materials:
-
NIH/3T3 cells stably expressing a GLI-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.
-
Complete cell culture medium (e.g., DMEM with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin).
-
Low-serum medium (e.g., DMEM with 0.5% Fetal Bovine Serum).
-
This compound stock solution (10 mM in DMSO).
-
Hedgehog pathway agonist (e.g., SAG or a purified N-terminal fragment of Sonic Hedgehog, Shh-N).
-
96-well cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at a density that will result in a confluent monolayer after 24-48 hours. A typical seeding density for NIH/3T3 cells is 1-2 x 10^4 cells per well.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Cell Treatment:
-
After 24 hours, when cells are well-adhered, replace the complete medium with low-serum medium and starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in low-serum medium. Given the EC50 of 0.02 µM, a suggested starting concentration range is 0.1 nM to 10 µM.
-
Include appropriate controls:
-
Vehicle control (DMSO, at the same final concentration as the highest this compound concentration).
-
Positive control (Hedgehog pathway agonist).
-
Test wells with agonist and varying concentrations of this compound.
-
-
Add the prepared treatments to the cells.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
After the incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the concentration of this compound to determine the dose-response curve and calculate the IC50 value if applicable.
-
Safety Precautions
-
This compound is for research use only.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses when handling this compound.
-
Handle and dispose of the compound and any contaminated materials in accordance with institutional and local regulations.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
Application Notes and Protocols for RL-0070933: A Novel Smoothened Modulator for Inhibiting the Hedgehog Signaling Pathway
For Research Use Only. Not for use in diagnostic procedures.
Introduction
RL-0070933 is a potent and selective small molecule modulator of the Smoothened (SMO) receptor, a key transducer of the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma, making it a critical target for therapeutic intervention. This compound has been identified as a modulator of SMO translocation to the primary cilium, a crucial step in Hh pathway activation. These application notes provide detailed protocols for researchers and drug development professionals to investigate the inhibitory effects of this compound on the Hedgehog pathway.
Mechanism of Action
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibitory effect of PTCH1 on Smoothened (SMO), allowing SMO to translocate to the primary cilium and accumulate. This ciliary accumulation of SMO triggers a downstream signaling cascade that ultimately leads to the activation of GLI transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes that regulate cell proliferation, survival, and differentiation.
This compound is characterized as a Smoothened modulator that specifically affects the translocation and/or accumulation of SMO within the primary cilia. By interfering with this essential step, this compound effectively inhibits the downstream activation of GLI transcription factors and the subsequent expression of Hedgehog target genes.
Quantitative Data
The following tables summarize the in vitro potency of this compound and provide a comparison with the well-characterized Hedgehog pathway inhibitor, Vismodegib.
Table 1: In Vitro Potency of this compound
| Compound | Assay | Cell Line | Endpoint | Value |
| This compound | Smoothened Ciliary Modulation | Not Specified | EC50 | 0.02 µM |
Table 2: In Vitro Potency of Vismodegib (Reference Compound)
| Compound | Assay | Cell Line | Endpoint | Value |
| Vismodegib | Hedgehog Pathway Inhibition | Not Specified | IC50 | 3 nM |
| Vismodegib | GLI1 Inhibition | Medulloblastoma & D5123 models | IC50 | 0.165 µM & 0.267 µM |
| Vismodegib | P-glycoprotein (P-gp) Inhibition | Cell-free | IC50 | 3.0 µM |
| Vismodegib | ABCG2 Inhibition | Not Specified | IC50 | 1.4 µM |
Mandatory Visualizations
Caption: Hedgehog signaling pathway and the inhibitory mechanism of this compound.
Caption: Experimental workflow for the evaluation of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the inhibitory activity of this compound on the Hedgehog signaling pathway.
Hedgehog Pathway Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase construct).
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin).
-
Low-serum medium (DMEM, 0.5% FBS, 1% Penicillin-Streptomycin).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine).
-
96-well white, clear-bottom tissue culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation: Once cells are confluent, replace the complete medium with low-serum medium and incubate for 24 hours to induce primary cilia formation.
-
Compound Treatment: Prepare serial dilutions of this compound in low-serum medium. Add the diluted compound to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Vismodegib).
-
Pathway Activation: Add the Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine at a final concentration of 100-200 nM) to all wells except for the negative control wells.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the percentage of inhibition for each concentration of this compound relative to the agonist-treated control. Determine the IC50 value by fitting the data to a dose-response curve.
Smoothened Ciliary Translocation Assay (Immunofluorescence)
This assay visualizes and quantifies the effect of this compound on the accumulation of Smoothened in the primary cilia upon pathway activation.
Materials:
-
NIH/3T3 cells or other suitable cell line that forms primary cilia.
-
Complete cell culture medium.
-
Low-serum medium.
-
This compound stock solution.
-
Hedgehog pathway agonist (e.g., Shh-conditioned medium or Purmorphamine).
-
Glass coverslips.
-
4% paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a ciliary marker).
-
Fluorescently labeled secondary antibodies.
-
DAPI for nuclear staining.
-
Antifade mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Seed cells on glass coverslips in a multi-well plate and grow to confluence.
-
Serum Starvation: Induce ciliogenesis by incubating in low-serum medium for 24 hours.
-
Treatment: Treat the cells with this compound or vehicle control for a predetermined time, followed by stimulation with a Hedgehog pathway agonist for 2-4 hours.
-
Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with Triton X-100.
-
Immunostaining:
-
Block non-specific binding with blocking buffer.
-
Incubate with primary antibodies against Smoothened and acetylated tubulin.
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Analysis: Mount the coverslips on microscope slides. Acquire images using a fluorescence microscope. Quantify the percentage of cilia-positive for Smoothened staining in each treatment group.
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines with an activated Hedgehog pathway.
Materials:
-
Cancer cell line with known Hedgehog pathway activation (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Complete cell culture medium.
-
This compound stock solution.
-
96-well tissue culture plates.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: If using MTT, add the solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the GI50 (the concentration for 50% growth inhibition) from the dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Hedgehog-dependent tumor cells (e.g., medulloblastoma cell line).
-
This compound formulation for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis.
-
Data Analysis: Plot tumor growth curves for each group. Calculate tumor growth inhibition (TGI) for the this compound treated group compared to the control group.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is the responsibility of the user to ensure proper safety precautions are taken when handling chemical reagents and performing biological experiments.
Application Notes and Protocols for RL-0070933 in Medulloblastoma Research
Introduction
Medulloblastoma is the most prevalent malignant brain tumor in children, characterized by its aggressive nature and high mortality rates.[1][2] These tumors are classified into distinct molecular subgroups, with Group 3 medulloblastomas exhibiting the poorest prognosis.[1] A key molecular feature of Group 3 tumors is the high expression of the α5 subunit of the GABA-A receptor (GABRA5).[3][4][5][6] This has identified the α5-GABA-A receptor as a promising therapeutic target.
RL-0070933 is a partial positive allosteric modulator of the α5-GABA-A receptor. While direct research on this compound in medulloblastoma is emerging, extensive studies on other α5-GABA-A receptor agonists, such as QH-ii-066, have demonstrated significant anti-tumor effects in Group 3 medulloblastoma models.[1][3][4][6] These studies have shown that activation of the α5-GABA-A receptor can lead to decreased cell viability, induction of apoptosis, and sensitization of tumor cells to conventional therapies like chemotherapy and radiation.[1][3][4] This document provides detailed application notes and protocols based on existing research with analogous compounds, offering a framework for investigating the therapeutic potential of this compound in medulloblastoma.
Application Note 1: Evaluation of Anti-Tumor Activity in Vitro
This section outlines the protocols to assess the cytotoxic and apoptotic effects of this compound on Group 3 medulloblastoma cell lines.
Data Summary: Effects of α5-GABA-A Receptor Agonists on Medulloblastoma Cells
| Parameter | Observation | Compound Used | Reference |
| Cell Viability | Significant decrease in cell survival | QH-ii-066 | [3][6] |
| Apoptosis | Induction of apoptosis | QH-ii-066 | [3][4] |
| Cell Cycle | Accumulation of cells in S and G2 phases | QH-ii-066 | [3][4] |
| Sensitization | Increased sensitivity to cisplatin and γ-radiation | QH-ii-066 | [1] |
Experimental Protocol: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate Group 3 medulloblastoma cells (e.g., D283-MED, D425-MED) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value of this compound.
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control groups.
Visualization: In Vitro Experimental Workflow
References
- 1. tandfonline.com [tandfonline.com]
- 2. Medulloblastoma: Diagnosis and Treatment - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. α5-GABAA receptors negatively regulate MYC-amplified medulloblastoma growth [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating native GABAA receptors in medulloblastoma with positive allosteric benzodiazepine-derivatives induces cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α5-GABAA receptors negatively regulate MYC-amplified medulloblastoma growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RL-0070933 in Basal Cell Carcinoma Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of RL-0070933 in preclinical studies of Basal Cell Carcinoma (BCC). This compound is a potent Smoothened (SMO) modulator, a key component of the Hedgehog (Hh) signaling pathway, which is aberrantly activated in the majority of BCCs.
Introduction to this compound
This compound has been identified as a potent modulator of Smoothened ciliary translocation and/or accumulation within the Hedgehog signaling pathway.[1] Dysregulation of the Hh pathway is a critical event in the pathogenesis of Basal Cell Carcinoma.[2][3][4][5][6][7][8] this compound offers a targeted approach to inhibit this pathway, presenting a promising avenue for therapeutic intervention in BCC. The primary mechanism of action involves the inhibition of the SMO protein, which in turn prevents the downstream activation of GLI transcription factors responsible for tumor cell proliferation and survival.[3][9][10]
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound. Preclinical data for well-established SMO inhibitors, Vismodegib and Sonidegib, are included for comparative purposes.
| Compound | Target | Assay | Potency (EC50/IC50) | Cell Line/System | Reference |
| This compound | SMO cilial modulation | Not Specified | EC50: 0.02 µM | Not Specified | [1] |
| Vismodegib | SMO | Hh pathway inhibition | IC50: ~3 nM | Various cancer cell lines | [4][11][12] |
| Sonidegib | SMO | Hh pathway inhibition | IC50: 1.3-2.5 nM | Medulloblastoma cells | [6][13][14] |
Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely inactive in adult tissues. Its aberrant reactivation is a hallmark of Basal Cell Carcinoma. This compound targets Smoothened (SMO), a key transducer in this pathway.
Caption: Mechanism of this compound in the Hedgehog signaling pathway.
Experimental Protocols
In Vitro Cell Viability Assay
This protocol details the methodology to assess the effect of this compound on the viability of BCC cell lines.
Workflow:
Caption: In vitro cell viability assay workflow.
Methodology:
-
Cell Culture: Culture human BCC cell lines (e.g., ASZ001, a cell line with a PTCH1 mutation) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin and perform a cell count. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.001 µM to 10 µM). Replace the culture medium in the 96-well plates with the medium containing the different concentrations of this compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the treated plates for 72 hours at 37°C.
-
Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a ready-to-use WST-1/XTT reagent to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Measurement: Solubilize the formazan crystals with a solubilization buffer (if using MTT) and measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Study
This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model of BCC.[15][16][17][18]
Workflow:
Caption: In vivo tumor xenograft study workflow.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice). All animal procedures must be approved by the Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject a suspension of human BCC cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Formulation and Administration: Formulate this compound in a suitable vehicle for the intended route of administration (e.g., oral gavage). Administer this compound to the treatment group at a predetermined dose and schedule (e.g., once daily). The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Study Endpoint: Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined maximum size. At the endpoint, euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors. A portion of the tumor tissue can be snap-frozen for molecular analysis (e.g., Western blot for Hh pathway proteins) and another portion can be fixed in formalin for histopathological and immunohistochemical analysis. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Target Engagement and Pharmacodynamic (PD) Biomarker Analysis
This protocol outlines the assessment of Hh pathway inhibition in tumor tissue following treatment with this compound.
Methodology:
-
Sample Collection: Collect tumor samples from the in vivo xenograft study at the endpoint.
-
RNA Extraction and qRT-PCR: Extract total RNA from a portion of the tumor tissue. Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of Hh target genes, such as GLI1 and PTCH1. A significant reduction in the expression of these genes in the this compound-treated group compared to the control group would indicate target engagement.
-
Protein Extraction and Western Blotting: Extract total protein from another portion of the tumor tissue. Perform Western blotting to assess the protein levels of GLI1. A decrease in GLI1 protein in the treated samples would confirm Hh pathway inhibition.
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to perform IHC for GLI1. A reduction in nuclear GLI1 staining in the tumors from the treated mice would provide spatial confirmation of pathway inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of Hedgehog Signaling for the Treatment of Basal Cell Carcinoma and the Development of Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Approaches in Non-Melanoma Skin Cancers—A Focus on Hedgehog Pathway in Basal Cell Carcinoma (BCC) [mdpi.com]
- 6. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.mdedge.com [cdn.mdedge.com]
- 9. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 10. What are SMO antagonists and how do they work? [synapse.patsnap.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Vismodegib in basal cell carcinoma [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Sonidegib for the Treatment of Advanced Basal Cell Carcinoma [frontiersin.org]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. celprogen.com [celprogen.com]
- 16. Experimental Models for BCC [jscimedcentral.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RL-0070933 Treatment in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
RL-0070933 is a potent modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, with an EC50 of 0.02 µM.[1] The Hedgehog pathway is crucial during embryonic development, governing cell fate, proliferation, and the patterning of various tissues, including the central nervous system. Dysregulation of this pathway is implicated in developmental disorders and cancer. Organoid cultures, three-dimensional self-organizing structures derived from stem cells, provide a unique in vitro system to model human organ development and disease. This document outlines detailed protocols for the application of this compound in cerebral and retinal organoid cultures to investigate its effects on neurodevelopment and retinal formation.
Mechanism of Action
This compound acts as a modulator of the Hedgehog signaling pathway by targeting the Smoothened (SMO) protein. In the absence of a Hedgehog ligand (like Sonic Hedgehog, SHH), the Patched (PTCH1) receptor inhibits SMO, preventing downstream signaling. Upon binding of a Hedgehog ligand to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which in turn regulate the expression of target genes involved in cell proliferation, differentiation, and survival. This compound modulates the translocation and/or accumulation of smoothened to the primary cilia by the hedgehog signaling pathway.[1]
Application 1: Investigating the Effect of this compound on Cerebral Organoid Development
This protocol describes the use of this compound to study its influence on the formation and differentiation of human cerebral organoids.
Experimental Protocol: Cerebral Organoid Culture and Treatment
This protocol is adapted from established methods for generating cerebral organoids.[2][3][4][5][6]
Materials:
-
Human pluripotent stem cells (hPSCs)
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Gentle Cell Dissociation Reagent
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EB Formation Medium (e.g., STEMdiff™ Cerebral Organoid Kit)[3]
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Induction Medium
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Expansion Medium
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Maturation Medium
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Matrigel®
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This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Ultra-low attachment plates (96-well and 24-well)
-
Orbital shaker
Procedure:
-
Embryoid Body (EB) Formation (Day 0):
-
Culture hPSCs to confluency.
-
Dissociate hPSCs into single cells using Gentle Cell Dissociation Reagent.
-
Seed cells in EB Formation Medium in a 96-well ultra-low attachment plate to form EBs.
-
-
Neural Induction (Days 2-5):
-
Transfer EBs to a 24-well ultra-low attachment plate containing Induction Medium.
-
Incubate for 48 hours to allow for neuroepithelium formation.[3]
-
-
Expansion and Embedding (Days 5-10):
-
Embed the EBs in Matrigel® droplets on an embedding sheet.
-
Transfer the embedded organoids to Expansion Medium.
-
-
Maturation and this compound Treatment (Day 10 onwards):
-
Transfer organoids to a larger culture dish on an orbital shaker with Maturation Medium.
-
Begin treatment with this compound at various concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control (DMSO).
-
Perform a full medium change with fresh this compound every 3-4 days.
-
Culture for an extended period (e.g., 30-60 days) to observe effects on cortical development.
-
Data Presentation: Hypothetical Quantitative Data
Table 1: Effect of this compound on Cerebral Organoid Size and Viability (Day 45)
| Treatment Group | Concentration (µM) | Average Diameter (mm) | Cell Viability (%) |
| Vehicle Control | 0 | 3.2 ± 0.3 | 92 ± 4 |
| This compound | 0.01 | 3.5 ± 0.4 | 91 ± 5 |
| This compound | 0.1 | 4.1 ± 0.5 | 88 ± 6 |
| This compound | 1 | 2.8 ± 0.6 | 75 ± 8 |
| p < 0.05, **p < 0.01 compared to vehicle control |
Table 2: Marker Expression Analysis in Cerebral Organoids (Day 45) by qPCR
| Gene Marker | Vehicle Control (Fold Change) | This compound (0.1 µM) (Fold Change) |
| PAX6 (Progenitor) | 1.0 | 1.8 |
| TBR1 (Deep-layer neurons) | 1.0 | 2.5 |
| SATB2 (Upper-layer neurons) | 1.0 | 0.7 |
| GFAP (Astrocytes) | 1.0 | 1.2 |
| *p < 0.05 compared to vehicle control |
Application 2: Modulation of Retinal Organoid Development with this compound
This protocol details the application of this compound to investigate its role in the differentiation and lamination of human retinal organoids.
Experimental Protocol: Retinal Organoid Culture and Treatment
This protocol is a composite based on established methodologies for retinal organoid generation.[7][8][9][10][11]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Retinal Differentiation Medium
-
Neural Induction Medium
-
Matrigel®
-
This compound
-
Ultra-low attachment plates
-
Surgical tools for microdissection (optional)
Procedure:
-
EB Formation and Neural Induction (Days 0-7):
-
Generate EBs from hPSCs in a low-attachment plate.
-
Culture EBs in Neural Induction Medium to promote the formation of neuroepithelium.
-
-
Retinal Differentiation (Days 7-21):
-
Transfer EBs to Retinal Differentiation Medium. Optic vesicle-like structures should start to emerge.
-
-
Isolation and Maturation of Retinal Organoids (Day 21 onwards):
-
Manually dissect the optic vesicle-like structures or continue to culture the entire aggregate.
-
Transfer the isolated retinal organoids to a new plate with fresh Retinal Differentiation Medium.
-
-
This compound Treatment (Day 21 onwards):
-
Introduce this compound at different concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM) and a vehicle control.
-
Maintain the organoids in culture for several weeks (e.g., up to day 100 or longer) to allow for the development of different retinal cell types and lamination.
-
Replenish the medium with fresh compound every 3-4 days.
-
Data Presentation: Hypothetical Quantitative Data
Table 3: Effect of this compound on Retinal Organoid Lamination (Day 90)
| Treatment Group | Concentration (µM) | Presence of Outer Nuclear Layer (%) | Presence of Inner Nuclear Layer (%) |
| Vehicle Control | 0 | 85 ± 7 | 88 ± 6 |
| This compound | 0.01 | 88 ± 5 | 90 ± 4 |
| This compound | 0.1 | 95 ± 3 | 96 ± 2 |
| This compound | 1 | 60 ± 10 | 65 ± 9 |
| *p < 0.05, **p < 0.01 compared to vehicle control |
Table 4: Quantification of Retinal Cell Types by Immunofluorescence (Day 90)
| Cell Type Marker | Vehicle Control (% of DAPI) | This compound (0.1 µM) (% of DAPI) |
| OTX2 (Photoreceptor Precursors) | 35 ± 4 | 48 ± 5 |
| RCVRN (Photoreceptors) | 25 ± 3 | 35 ± 4 |
| BRN3A (Retinal Ganglion Cells) | 15 ± 2 | 12 ± 3 |
| PKCα (Bipolar Cells) | 10 ± 2 | 14 ± 2 |
| *p < 0.05 compared to vehicle control |
Conclusion
The provided protocols offer a framework for utilizing this compound to investigate the role of the Hedgehog signaling pathway in the development of cerebral and retinal organoids. These studies can provide valuable insights into fundamental neurodevelopmental processes and may aid in the development of therapeutic strategies for diseases associated with aberrant Hedgehog signaling. Researchers are encouraged to optimize these protocols based on their specific cell lines and experimental goals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of protocols for brain organoids and applications for disease modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Frontiers | Brain organoid protocols and limitations [frontiersin.org]
- 5. A simplified protocol for the generation of cortical brain organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: Brain Organoid Generation from Induced Pluripotent Stem Cells in Home-Made Mini Bioreactors [jove.com]
- 7. Differentiation Protocol for 3D Retinal Organoids, Immunostaining and Signal Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. researchgate.net [researchgate.net]
- 10. A simple and efficient method for generating human retinal organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparing Retinal Organoid Samples for Transmission Electron Microscopy [jove.com]
Troubleshooting & Optimization
Investigating Off-Target Effects of RL-0070933: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to investigating the potential off-target effects of RL-0070933. Given the limited publicly available data on the specific off-target profile of this compound, this document outlines a general framework and best practices for identifying and characterizing unintended molecular interactions of a Smoothened (SMO) modulator within the Hedgehog signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound is described as a potent modulator of Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway.[1] It acts by modulating the translocation and/or accumulation of SMO to the primary cilia, which is a critical step in the activation of the Hh pathway.[1]
Q2: Why is it important to investigate the off-target effects of a SMO modulator like this compound?
While targeting the Hedgehog pathway can be therapeutically beneficial, off-target effects can lead to unforeseen cellular responses, toxicity, or a reduction in therapeutic efficacy. Investigating these effects is crucial for a comprehensive understanding of the compound's safety and pharmacological profile.
Q3: What are some potential off-target pathways to consider for a SMO modulator?
Given that SMO is a G protein-coupled receptor (GPCR)-like protein, potential off-target effects could involve other GPCRs with structural similarities. Additionally, pathways that crosstalk with Hedgehog signaling, such as Wnt and Notch, should be considered for potential unintended modulation.
Q4: What initial steps should I take if I suspect off-target effects in my experiments?
If you observe unexpected phenotypes or cellular responses that cannot be explained by the known on-target activity of this compound, it is recommended to perform a series of validation experiments. These may include using structurally different SMO modulators to see if the effect is reproducible, and employing rescue experiments by manipulating downstream components of the Hedgehog pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected cell toxicity at effective concentrations. | The compound may be hitting a critical off-target protein essential for cell survival. | Perform a broad kinase or GPCR screen to identify potential off-target interactions. Lower the concentration of this compound and determine the therapeutic window. |
| Phenotype is not rescued by downstream inhibition of the Hedgehog pathway (e.g., GLI1/2 knockdown). | This strongly suggests an off-target effect that is independent of the Hedgehog signaling cascade. | Utilize unbiased screening approaches such as transcriptomics (RNA-seq) or proteomics to identify affected pathways. |
| Conflicting results between different cell lines. | Cell-type specific expression of off-target proteins can lead to variable responses. | Characterize the expression levels of potential off-target candidates across the cell lines used. Validate key findings in a primary cell model if possible. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
Objective: To determine the inhibitory activity of this compound against a broad range of human kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Assay Plate Preparation: Utilize a commercial kinase profiling service or in-house assay plates containing a panel of purified recombinant kinases.
-
Kinase Reaction: In each well, combine the kinase, its specific substrate, ATP (at or near the Km for each kinase), and the test compound (this compound) or vehicle control (DMSO).
-
Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³³P-ATP) or fluorescence-based assays.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value for any kinases that show significant inhibition.
Protocol 2: Off-Target Validation in a Cellular Context
This protocol describes how to validate a potential off-target identified from a primary screen using a cellular thermal shift assay (CETSA).
Objective: To confirm the binding of this compound to a suspected off-target protein within intact cells.
Methodology:
-
Cell Culture and Treatment: Culture cells that express the putative off-target protein to 80-90% confluency. Treat the cells with this compound or vehicle control for a specified time.
-
Heating Profile: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
Protein Quantification and Western Blotting: Collect the supernatant and quantify the total protein concentration. Analyze the abundance of the suspected off-target protein and a loading control in the soluble fraction by Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: The Hedgehog signaling pathway and the role of this compound.
Caption: A general workflow for investigating potential off-target effects.
References
Technical Support Center: Optimizing RL-0070933 Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RL-0070933, a potent Smoothened (SMO) modulator. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to optimize your experiments and address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon binding of a Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate downstream signaling, leading to the activation of GLI transcription factors and the expression of target genes.[3][4][5] this compound directly targets and modulates SMO, thereby influencing the activity of the Hedgehog pathway.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: A good starting point for in vitro experiments is the half-maximal effective concentration (EC50). For this compound, the reported EC50 is 0.02 µM (or 20 nM).[1] We recommend performing a dose-response experiment starting from a concentration range of 1 nM to 1 µM to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO).[6] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the compound in anhydrous DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in your cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced toxicity.[7]
Q4: How can I confirm that this compound is active in my cells?
A4: The activity of this compound can be confirmed by measuring the expression of downstream target genes of the Hedgehog pathway, such as GLI1 and PTCH1.[8] A successful modulation of the pathway should result in a significant change in the mRNA levels of these genes, which can be quantified using quantitative real-time PCR (qPCR).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in experiments.
| Issue | Potential Cause | Recommended Solution |
| No or weak response to this compound treatment | Inappropriate cell line: The chosen cell line may not have an active Hedgehog signaling pathway or may have low expression of SMO. | - Confirm that your cell line expresses key components of the Hedgehog pathway (e.g., SMO, PTCH1, GLI1).- Select a cell line known to be responsive to Hedgehog pathway modulation. |
| Suboptimal concentration: The concentration of this compound used may be too low or too high, leading to a bell-shaped dose-response curve.[9] | - Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM). | |
| Incorrect endpoint measurement: The timing of the measurement may not be optimal to observe the effect. | - Conduct a time-course experiment to determine the optimal incubation time for your specific assay and cell line. | |
| Precipitation of this compound in cell culture medium | Low aqueous solubility: While soluble in DMSO, the compound may precipitate when diluted in aqueous media.[6][10] | - Ensure the final DMSO concentration in the media is sufficient to maintain solubility, but not toxic to the cells (typically <0.1%).- Prepare working solutions by serial dilution of the DMSO stock in pre-warmed cell culture medium.[6]- Mix gently and use the working solution immediately. |
| High background signal in control wells | Vehicle (DMSO) effect: DMSO at higher concentrations can have biological effects on cells.[7] | - Ensure that the vehicle control wells contain the same final concentration of DMSO as the experimental wells.- Keep the final DMSO concentration as low as possible (ideally ≤0.1%). |
| Inconsistent results between experiments | Variability in experimental conditions: Minor variations in cell density, incubation time, or reagent preparation can lead to inconsistent results. | - Standardize all experimental parameters, including cell passage number, seeding density, and treatment duration.- Prepare fresh working solutions of this compound for each experiment from a frozen stock. |
Experimental Protocols
Protocol 1: In Vitro GLI1 mRNA Expression Assay using qPCR
This protocol describes how to measure the effect of this compound on the expression of the Hedgehog pathway target gene GLI1 in a cellular context.
Materials:
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This compound
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Anhydrous DMSO
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Appropriate cell line (e.g., a cell line known to have an active Hedgehog pathway)
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Complete cell culture medium
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6-well cell culture plates
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RNA extraction kit
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cDNA synthesis kit
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qPCR master mix
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Primers for GLI1 and a reference gene (e.g., GAPDH)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
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This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
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Treatment: The following day, replace the medium with fresh medium containing different concentrations of this compound or a vehicle control (DMSO at the same final concentration).
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Incubation: Incubate the cells for a predetermined time (e.g., 24-48 hours).
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RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
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cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
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qPCR: Perform quantitative PCR using primers for GLI1 and a reference gene.
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Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
Quantitative Data Summary:
| Parameter | Recommended Range/Value |
| This compound Concentration Range | 1 nM - 1 µM |
| Incubation Time | 24 - 48 hours |
| Final DMSO Concentration | ≤ 0.1% |
| Expected Outcome | Concentration-dependent change in GLI1 mRNA expression |
Visualizations
Hedgehog Signaling Pathway
Caption: The Hedgehog signaling pathway with and without ligand activation, and the point of intervention for this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal concentration of this compound in a cell-based assay.
References
- 1. stemcell.com [stemcell.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SAG | Smoothened Agonist | Smo receptor agonist | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 8. enteksci.com [enteksci.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
RL-0070933 stability and storage conditions
This technical support center provides guidance on the stability and storage of RL-0070933, a potent Smoothened (SMO) modulator active in the Hedgehog signaling pathway. The information is intended for researchers, scientists, and drug development professionals. For detailed, lot-specific information, always refer to the Certificate of Analysis provided by your supplier.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term storage of solid this compound, it is recommended to store the compound at -20°C. Keep the container tightly sealed and protected from moisture and light. While some suppliers may indicate storage at room temperature for short periods, colder temperatures are generally advisable for preserving compound integrity over time.
Q2: How should I store this compound in solution?
If you have prepared a stock solution of this compound, it is best to aliquot it into single-use volumes and store them at -80°C. This will minimize freeze-thaw cycles, which can lead to degradation. The stability of this compound in solution is solvent-dependent. For aqueous solutions, stability can be pH-dependent.
Q3: What solvents are suitable for dissolving this compound?
This compound is typically soluble in organic solvents such as DMSO and ethanol. For cell-based assays, it is common to prepare a high-concentration stock solution in DMSO and then dilute it further in the cell culture medium. Ensure the final concentration of the organic solvent in your experimental setup is not toxic to the cells.
Q4: How can I assess the stability of my this compound sample?
To assess the stability of your this compound sample, you can perform a simple experiment by comparing the performance of an older sample with a freshly prepared one in a sensitive and validated bioassay. Alternatively, analytical methods like High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no activity in bioassay | Compound degradation due to improper storage. | Use a fresh vial of the compound. If the issue persists, consider preparing a fresh stock solution. Ensure stock solutions are stored properly at -80°C in single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution. If possible, use a spectrophotometer or another quantitative method to confirm the concentration. | |
| Precipitate observed in the stock solution upon thawing | Poor solubility or compound has come out of solution during freezing. | Gently warm the solution and vortex to redissolve the compound completely before use. If the precipitate does not dissolve, the solution may be supersaturated, and a new, lower-concentration stock should be prepared. |
| Inconsistent results between experiments | Variability in compound activity due to multiple freeze-thaw cycles. | Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing. |
| Degradation of the compound in the experimental medium. | Assess the stability of this compound in your specific experimental medium over the time course of your experiment. |
Experimental Protocols
General Workflow for Assessing Compound Stability
The following diagram outlines a general workflow for assessing the stability of a research compound like this compound.
Hedgehog Signaling Pathway
This compound is a modulator of the Hedgehog signaling pathway by acting on Smoothened. The following diagram illustrates a simplified representation of this pathway.
Troubleshooting RL-0070933 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using RL-0070933, a potent Smoothened (SMO) modulator, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule modulator of Smoothened (SMO), a key signal transducer in the Hedgehog (Hh) signaling pathway.[1] It has an EC50 value of 0.02 µM.[1] this compound modulates the translocation and/or accumulation of SMO to the primary cilia, a crucial step in the activation of the Hedgehog pathway.[1]
Q2: In which research areas is this compound typically used?
A2: this compound is primarily used in research related to cell differentiation, proliferation, and survival, particularly in the context of embryonic development and cancer.[2] The Hedgehog pathway, which this compound modulates, is implicated in various cancers, including medulloblastoma and basal cell carcinoma.[3]
Q3: What are the expected downstream effects of treating cells with this compound?
A3: Treatment of Hedgehog-responsive cells with this compound is expected to lead to the activation of the Hedgehog signaling pathway. This results in the nuclear translocation of Gli transcription factors and the subsequent upregulation of target genes such as GLI1 and PTCH1.[4][5]
Q4: How should I store and handle this compound?
A4: For specific storage and handling instructions, it is crucial to refer to the Certificate of Analysis provided by the supplier. Generally, it is recommended to store the compound at -20°C upon receipt.
Troubleshooting Guides
Issue 1: Inconsistent or No Induction of GLI1 Expression
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of concentrations to determine the optimal concentration for your specific cell line. | The reported EC50 of 0.02 µM is a starting point, but the optimal concentration can vary between cell lines.[1] |
| Inappropriate Cell Line | Confirm that your chosen cell line is responsive to Hedgehog pathway activation. This can be verified by checking for basal expression of key pathway components like SMO and PTCH1. | Not all cell lines have a functional or active Hedgehog signaling pathway.[5] |
| Cell Line Misidentification or Contamination | Authenticate your cell line using Short Tandem Repeat (STR) profiling. | Misidentified or contaminated cell lines can lead to unexpected and inconsistent results. |
| Incorrect Endpoint Measurement Timing | Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for measuring GLI1 mRNA expression after this compound treatment. | The peak of GLI1 expression can vary depending on the cell line and experimental conditions. |
Issue 2: High Background in GLI-Luciferase Reporter Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Leaky Reporter Construct | Test the reporter construct in a cell line known to have no Hedgehog pathway activity to ensure it is only activated in the presence of Hedgehog signaling. | A "leaky" promoter in the reporter construct can cause high background signal.[6] |
| Non-Canonical GLI Activation | Co-treat cells with this compound and an inhibitor of a suspected parallel pathway (e.g., PI3K/mTOR inhibitor) to see if the background signal is reduced. | Other signaling pathways can sometimes lead to the activation of GLI transcription factors independently of SMO.[6] |
| Suboptimal Transfection Efficiency | Optimize the transfection protocol for your specific cell line to ensure consistent and high expression of the reporter construct. | Low or variable transfection efficiency can lead to inconsistent and unreliable results. |
Issue 3: Observed Cytotoxicity at Active Concentrations
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | Perform a cell viability assay (e.g., MTT, LDH release) with a concentration range of this compound. Determine the concentration at which cytotoxicity is observed and compare it to the effective concentration for Hedgehog pathway activation. | High concentrations of any compound can lead to off-target effects and cytotoxicity.[7][8][9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. | The solvent used to dissolve this compound can be toxic to cells at high concentrations. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Smoothened (SMO) | [1] |
| Bioactivity | Potent SMO ciliary modulator | [1] |
| EC50 | 0.02 µM | [1] |
Table 2: Common Hedgehog Pathway Modulators and their Typical Concentrations
| Compound | Target | Typical In Vitro Concentration | Reference |
| SAG | SMO Agonist | 100 nM | [2][10] |
| Cyclopamine | SMO Antagonist | 5-10 µM | [5] |
| GANT61 | GLI1/2 Antagonist | 10-20 µM | [5] |
| Itraconazole | SMO Antagonist | 100-700 nM | [11] |
Key Experimental Protocols
Protocol 1: Assessment of Hedgehog Pathway Activity by qPCR for GLI1 Expression
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Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan-based assays with primers for GLI1 and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of GLI1 using the ΔΔCt method.[2][4][12]
Protocol 2: Smoothened Ciliary Localization Assay by Immunofluorescence
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Serum Starvation: When cells reach 60-70% confluency, replace the culture medium with a low-serum medium and incubate for 16-24 hours to induce cilia formation.[10]
-
Treatment: Treat the cells with this compound, a negative control (vehicle), and a positive control (e.g., SAG) for 24 hours.[10]
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Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
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Immunostaining: Block non-specific binding and then incubate with primary antibodies against SMO and a ciliary marker (e.g., acetylated tubulin). Follow with incubation with fluorescently labeled secondary antibodies.
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Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Protocol 3: Cell Viability/Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at an optimized density.
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Treatment: After 24 hours, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[5]
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Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[5]
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Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Simplified diagram of the Hedgehog signaling pathway and the action of this compound.
Caption: Experimental workflow for assessing Hedgehog pathway activity using qPCR.
Caption: A logical flow diagram for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-molecule imaging of Hedgehog pathway protein Smoothened in primary cilia reveals binding events regulated by Patched1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A novel cytotoxicity screening assay using a multiwell fluorescence scanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jsaae.or.jp [jsaae.or.jp]
- 9. MTT Cell Proliferation and Cytotoxicity Assay Kit - Elabscience® [elabscience.com]
- 10. Characterization of Smoothened Phosphorylation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 12. portlandpress.com [portlandpress.com]
RL-0070933 Cytotoxicity Assessment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of RL-0070933. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Understanding the Mechanism of this compound
This compound is a potent modulator of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] The Hh pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development and progression of various cancers. By modulating SMO, this compound can interfere with the proliferation and survival of cancer cells that are dependent on the Hh pathway, potentially leading to cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic mechanism of this compound?
A1: As a modulator of the Hedgehog signaling pathway, this compound is expected to exert cytotoxic effects primarily in cell lines where this pathway is aberrantly active. Inhibition of the Hh pathway can lead to cell cycle arrest and apoptosis in dependent cancer cells. Therefore, the cytotoxicity is likely to be cell-type specific.
Q2: Which cell lines are appropriate for testing the cytotoxicity of this compound?
A2: Cell lines with known Hedgehog pathway activation are recommended. Examples include certain medulloblastoma, basal cell carcinoma, and pancreatic cancer cell lines. It is advisable to screen a panel of cell lines with varying levels of Hh pathway dependency to determine the specific cytotoxic profile of this compound.
Q3: What are the recommended in vitro assays to assess the cytotoxicity of this compound?
A3: A multi-assay approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic effects. This should include:
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Metabolic Viability Assays: Such as the MTT or MTS assay, to measure the metabolic activity of cells.
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Membrane Integrity Assays: Such as the Lactate Dehydrogenase (LDH) release assay, to quantify cell membrane damage.[2][3]
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Apoptosis Assays: Such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, to detect programmed cell death.
Experimental Protocols
MTT Cell Viability Assay
This protocol assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4]
Materials:
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This compound
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Cell culture medium (phenol red-free medium is recommended for the final step to reduce background)[5]
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Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
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96-well plates
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, 72 hours).
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MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Release Assay
This assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[2]
Materials:
-
This compound
-
LDH assay kit (containing substrate, cofactor, and dye)
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Lysis buffer (e.g., 1% Triton X-100)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include wells for:
-
Vehicle Control: Cells treated with the vehicle only.
-
Maximum LDH Release Control: Cells treated with lysis buffer 30 minutes before the assay endpoint.[2]
-
Medium Background Control: Medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (typically 490 nm).
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors.[5] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. |
| Low absorbance values | Low cell number, insufficient incubation with MTT.[5] | Optimize cell seeding density. Ensure a 2-4 hour incubation with MTT.[5] |
| High background absorbance | Contamination, phenol red in the medium.[5] | Use sterile technique. Use phenol red-free medium during MTT incubation.[4][5] |
| Compound interference | This compound may directly reduce MTT or alter its color. | Run a control with the compound in cell-free medium to check for direct effects.[6] |
LDH Assay Troubleshooting
| Issue | Possible Cause | Solution |
| High background LDH in vehicle control | Cells are stressed or dying due to culture conditions. | Optimize cell seeding density and handling to maintain cell health. |
| Low signal in positive control | Incomplete cell lysis. | Ensure the lysis buffer is effective and incubation time is sufficient. |
| Compound interference | This compound may inhibit or activate LDH. | Test the effect of the compound on purified LDH enzyme. |
Visualizations
Caption: Simplified Hedgehog signaling pathway and the modulatory role of this compound on SMO.
Caption: Step-by-step experimental workflow for the MTT cytotoxicity assay.
Caption: A logical troubleshooting workflow for common issues in cytotoxicity assays.
References
Technical Support Center: RL-0070933
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RL-0070933. The information is designed to address specific issues that may arise during experiments and to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule modulator of the Hedgehog (Hh) signaling pathway.[1] Its primary mechanism of action is to promote the translocation and accumulation of the G protein-coupled receptor Smoothened (SMO) to the primary cilium.[1] This key step initiates the downstream signaling cascade. The reported EC50 value for this compound is 0.02 µM.[1]
Q2: What is the primary cilium and why is it important for this compound's activity?
The primary cilium is a microtubule-based organelle that acts as a cellular antenna, sensing and transducing extracellular signals. In the context of the Hedgehog pathway, the primary cilium is essential for the proper localization and interaction of key signaling components, including SMO. This compound's effect is dependent on the presence and integrity of the primary cilium, as this is where SMO translocation and subsequent signal activation occur.
Q3: How can I induce the formation of primary cilia in my cell culture?
Many cell types form primary cilia when they enter a quiescent state (G0 phase of the cell cycle).[2][3] A common and effective method to induce ciliogenesis in cultured cells is through serum starvation.[3][4][5] By removing serum from the culture medium for 24-48 hours, cells exit the cell cycle and begin to form primary cilia.[5][6]
Q4: What are some common sources of experimental variability when working with this compound?
Experimental variability can arise from several factors, including:
-
Cell Culture Conditions: Cell density, serum concentration, and the duration of serum starvation can all impact the percentage of ciliated cells and their length.[4][7][8][9][10]
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Cell Line Differences: Different cell lines can exhibit varying sensitivities to Hedgehog pathway modulators and may have different efficiencies of ciliogenesis.
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Compound Handling: Improper storage or handling of this compound can affect its potency.
-
Assay Readout: The method used to quantify SMO translocation (e.g., immunofluorescence microscopy) can have inherent variability.
Troubleshooting Guides
Issue 1: Weak or No SMO Translocation Signal
Question: I've treated my cells with this compound, but I'm not observing the expected increase in Smoothened (SMO) localization to the primary cilium. What could be the problem?
| Possible Cause | Recommended Solution |
| Insufficient Ciliogenesis | Ensure that a sufficient percentage of your cells have formed primary cilia. This can be optimized by adjusting the duration of serum starvation (typically 24-48 hours) and seeding cells at an appropriate density to allow for contact inhibition of growth.[4] Verify ciliogenesis by co-staining with a ciliary marker like acetylated α-tubulin. |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The reported EC50 of 0.02 µM is a starting point, but the optimal concentration may vary.[1] |
| Incorrect Antibody Staining | Verify the specificity and optimal dilution of your primary and secondary antibodies for both SMO and your ciliary marker. Run appropriate controls, including secondary antibody-only controls, to check for non-specific binding. |
| Inadequate Imaging Parameters | Optimize your microscope settings (e.g., exposure time, laser power) to ensure you can detect the fluorescent signal. Ensure you are acquiring images at a high enough magnification to clearly resolve the primary cilia. |
| Compound Degradation | Ensure that your stock of this compound has been stored correctly according to the manufacturer's instructions to prevent degradation. |
Issue 2: High Background in Immunofluorescence Staining
Question: My immunofluorescence images for SMO translocation have high background, making it difficult to quantify the signal in the primary cilia. How can I reduce the background?
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the lowest concentration that still provides a specific signal. High antibody concentrations can lead to non-specific binding and increased background. |
| Inadequate Blocking | Increase the duration of the blocking step (e.g., 1-2 hours at room temperature) and ensure you are using an appropriate blocking buffer (e.g., 5% normal goat serum or bovine serum albumin in PBS with 0.1% Triton X-100). |
| Insufficient Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Use a wash buffer containing a mild detergent like Tween-20. |
| Autofluorescence | Some cell types exhibit endogenous fluorescence. To check for this, examine an unstained sample under the microscope. If autofluorescence is an issue, you can try using a different fixative or including a quenching step (e.g., with sodium borohydride) in your protocol. |
| Secondary Antibody Cross-Reactivity | Ensure your secondary antibody is highly cross-adsorbed to prevent non-specific binding to endogenous immunoglobulins in your sample. |
Experimental Protocols
Protocol 1: Induction of Primary Cilia and Treatment with this compound
This protocol describes the steps for inducing ciliogenesis in cultured cells through serum starvation, followed by treatment with this compound.
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Cell Seeding: Seed your cells of interest (e.g., NIH/3T3 or hTERT-RPE1 cells) onto glass coverslips in a multi-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Cell Adhesion: Allow the cells to adhere and grow for 24 hours in complete growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Serum Starvation: After 24 hours, aspirate the complete growth medium and replace it with a low-serum or serum-free medium (e.g., DMEM with 0.5% FBS or serum-free DMEM).[3]
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Ciliogenesis Induction: Incubate the cells in the low-serum/serum-free medium for 24-48 hours to induce the formation of primary cilia.[5][6]
-
This compound Treatment: Prepare a working solution of this compound in the low-serum/serum-free medium at the desired concentration.
-
Incubation: Aspirate the medium from the cells and add the this compound-containing medium. Incubate for the desired treatment duration (e.g., 2-24 hours). Include a vehicle control (e.g., DMSO) for comparison.
-
Proceed to Immunofluorescence Staining: After the treatment period, the cells are ready for fixation and immunofluorescence staining to visualize SMO translocation.
Protocol 2: Immunofluorescence Staining for SMO Translocation
This protocol details the steps for immunofluorescently labeling Smoothened and the primary cilium to visualize the effect of this compound.
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Fixation: After this compound treatment, aspirate the medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
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Primary Antibody Incubation: Dilute the primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin) in the blocking buffer. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
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Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI for 5 minutes. Wash once with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of the SMO signal, the ciliary marker, and the DAPI stain.
Visualizations
Caption: Canonical Hedgehog signaling pathway and the role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Methods for studying ciliary import mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Building it up and taking it down: the regulation of vertebrate ciliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocols to induce and study ciliogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ciliary assembly/disassembly assay [bio-protocol.org]
- 7. scispace.com [scispace.com]
- 8. Factors that influence primary cilium length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Factors that influence primary cilium length. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. researchgate.net [researchgate.net]
Improving RL-0070933 efficacy in cell assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the efficacy of RL-0070933 in cell-based assays.
FAQs & Troubleshooting Guides
This section addresses common issues encountered during the experimental use of this compound.
1. My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of cellular response to this compound. Consider the following possibilities:
-
Cell Line Specificity: The targeted signaling pathway may not be active or critical for survival in your chosen cell line.
-
Compound Inactivity: Ensure the compound has been properly stored and handled to prevent degradation.
-
Incorrect Dosage: The concentration range used may be too low to elicit a response.
-
Experimental Conditions: Factors like high serum concentration in the media can interfere with the compound's activity.
Troubleshooting Workflow: No Cellular Response
Validation & Comparative
A Comparative In Vitro Analysis of SMO Inhibitors: RL-0070933 versus Sonidegib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro properties of two Smoothened (SMO) inhibitors: RL-0070933 and sonidegib. Both molecules target the SMO receptor, a critical component of the Hedgehog (Hh) signaling pathway, which is implicated in the pathogenesis of certain cancers, including basal cell carcinoma and medulloblastoma.[1][2][3][4] This document summarizes the available in vitro data for each compound, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.
Disclaimer: The in vitro data presented in this guide for this compound and sonidegib are compiled from different sources and were not generated in a head-to-head comparative study. Therefore, direct comparisons of potency and efficacy should be interpreted with caution.
Quantitative Data Summary
The following table summarizes the available in vitro potency data for this compound and sonidegib. It is crucial to note that the experimental conditions under which these values were determined may differ.
| Parameter | This compound | Sonidegib |
| Target | Smoothened (SMO) | Smoothened (SMO) |
| Mechanism of Action | SMO Cilial Modulator | SMO Antagonist |
| Reported In Vitro Potency | EC50: 0.02 µM | Discovered via a screen in a GLI-luciferase reporter cell line; confirmed to bind to the SMO drug-binding pocket.[2][5] |
Signaling Pathway and Mechanism of Action
Both this compound and sonidegib exert their effects by modulating the Hedgehog signaling pathway through the inhibition of the SMO receptor. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. By inhibiting SMO, both compounds effectively block this signaling cascade.
Caption: Inhibition of the Hedgehog signaling pathway by this compound and sonidegib at the level of the SMO receptor.
Experimental Protocols
Detailed below are generalized protocols for key in vitro assays used to characterize SMO inhibitors. The specific conditions for the data presented in the table may vary.
GLI-Luciferase Reporter Assay
This assay is a functional cell-based assay to measure the inhibition of the Hedgehog signaling pathway downstream of SMO.
Methodology:
-
Cell Culture and Transfection:
-
Use a cell line (e.g., NIH/3T3) stably or transiently transfected with a GLI-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct for normalization.
-
-
Compound Treatment:
-
Plate the cells in a multi-well format.
-
Stimulate the Hedgehog pathway using a SMO agonist (e.g., SAG).
-
Treat the cells with a serial dilution of the test compound (e.g., this compound or sonidegib) or a vehicle control.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the signaling activity is inhibited).
-
Competitive SMO Binding Assay
This assay determines the ability of a test compound to compete with a known fluorescently labeled ligand for binding to the SMO receptor.
Methodology:
-
Cell Preparation:
-
Use cells overexpressing the SMO receptor (e.g., HEK293 cells transfected with a SMO expression vector).
-
-
Competition Reaction:
-
Incubate the cells or cell membranes with a fixed concentration of a fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine).
-
Add increasing concentrations of the unlabeled test compound (e.g., this compound or sonidegib).
-
-
Detection:
-
Measure the amount of bound fluorescent ligand using an appropriate detection method, such as flow cytometry or a plate-based fluorescence reader.
-
-
Data Analysis:
-
The displacement of the fluorescent ligand by the test compound is measured.
-
The data is used to calculate the Ki or IC50 value, representing the binding affinity of the test compound for the SMO receptor.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the in vitro characterization of SMO inhibitors.
Caption: A generalized workflow for the in vitro evaluation and optimization of novel SMO inhibitors.
References
- 1. Sonidegib, a novel smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonidegib: mechanism of action, pharmacology, and clinical utility for advanced basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonidegib: Safety and Efficacy in Treatment of Advanced Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Comparative Guide to SMO Inhibitors: Benchmarking RL-0070933 Against Established Therapeutics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Smoothened (SMO) inhibitor RL-0070933 with other key players in the field, supported by available experimental data. This document outlines the methodologies for crucial experiments and presents quantitative data in a structured format to facilitate informed decision-making in drug discovery and development.
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant reactivation in adults is a known driver of several cancers, including basal cell carcinoma (BCC) and medulloblastoma. The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway, making it a key target for therapeutic intervention. This guide focuses on this compound, a potent SMO modulator, and compares its performance with the FDA-approved SMO inhibitors, vismodegib and sonidegib.
The Hedgehog Signaling Pathway and SMO Inhibition
The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 tonically inhibits the activity of SMO. Upon ligand binding, this inhibition is relieved, allowing SMO to transduce the signal, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then translocate to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation. SMO inhibitors act by binding to the SMO receptor, thereby blocking the downstream signaling cascade.
Hedgehog Signaling Pathway and Inhibition by SMO Antagonists.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound, vismodegib, and sonidegib. It is important to note that the data for this compound comes from a single source and has not been directly compared to vismodegib and sonidegib in head-to-head studies. Therefore, the presented values should be interpreted with caution as experimental conditions can influence the results.
In Vitro Potency
| Inhibitor | Target | Assay | Potency (IC50/EC50) | Reference |
| This compound | SMO | Cilial Translocation/Accumulation | 0.02 µM (EC50) | [1] |
| Vismodegib | SMO | SMO Binding | 3 nM (IC50) | [2] |
| GLI1 mRNA Inhibition | 1 - 30 nM (pIC50: 7.5 - 9.0) | [2] | ||
| Sonidegib | SMO | SMO Binding | 1.3 nM (mouse), 2.5 nM (human) (IC50) | [3] |
| GLI1 mRNA Inhibition | 1 - 30 nM (pIC50: 7.5 - 9.0) | [2] |
Clinical Efficacy in Advanced Basal Cell Carcinoma (BCC)
| Inhibitor | Patient Population | Dosage | Overall Response Rate (ORR) |
| Vismodegib | Locally Advanced BCC | 150 mg once daily | 43% - 47.6% |
| Metastatic BCC | 150 mg once daily | 30% | |
| Sonidegib | Locally Advanced BCC | 200 mg once daily | 44% - 56.1% |
| Metastatic BCC | 200 mg once daily | 7.7% - 8% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used in the evaluation of Hedgehog pathway inhibitors.
Gli-Luciferase Reporter Assay
This cell-based assay is fundamental for quantifying the activity of the Hedgehog pathway at the level of its terminal transcription factors, the GLI proteins.
Workflow for Gli-Luciferase Reporter Assay.
Protocol:
-
Cell Seeding: Plate NIH/3T3 cells, stably or transiently transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization), in a 96-well plate.
-
Compound Treatment: After 24 hours, treat the cells with a constant concentration of a Hedgehog pathway agonist (e.g., SAG) and serial dilutions of the SMO inhibitor (e.g., this compound, vismodegib, sonidegib).
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive SMO Binding Assay
This assay directly measures the binding affinity of a compound to the Smoothened receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the SMO receptor (e.g., HEK293T-SMO).
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled or fluorescently-labeled SMO ligand (e.g., [3H]-cyclopamine or BODIPY-cyclopamine) and increasing concentrations of the unlabeled test compound (SMO inhibitor).
-
Separation and Detection: Separate the bound from the unbound labeled ligand and quantify the amount of bound ligand.
-
Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the test compound. The concentration at which the test compound displaces 50% of the labeled ligand is the IC50 value, from which the binding affinity (Ki) can be calculated.
Cell Viability Assay (e.g., MTT Assay)
This assay is used to determine the cytotoxic effects of an inhibitor on cancer cell lines.
Workflow for a Typical Cell Viability Assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., a medulloblastoma or BCC cell line with an activated Hh pathway) in a 96-well plate.
-
Compound Treatment: Treat the cells with serial dilutions of the SMO inhibitor.
-
Incubation: Incubate the cells for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the inhibitor.
Resistance Mechanisms to SMO Inhibitors
A significant challenge in the clinical use of SMO inhibitors is the development of resistance. Understanding these mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
Primary Resistance:
-
Mutations downstream of SMO: Genetic alterations in components of the Hh pathway downstream of SMO, such as loss-of-function mutations in SUFU or amplification of GLI2, can lead to pathway activation that is independent of SMO.
Acquired Resistance:
-
On-target SMO mutations: Mutations in the drug-binding pocket of SMO can reduce the binding affinity of the inhibitor, rendering it less effective.
-
Activation of bypass signaling pathways: Upregulation of other signaling pathways, such as the PI3K/AKT pathway, can lead to the activation of GLI transcription factors independent of SMO.
Summary and Future Directions
This compound is a potent modulator of SMO with an EC50 in the nanomolar range. While direct comparative data with vismodegib and sonidegib is limited, its high potency suggests it is a promising candidate for further investigation. The established SMO inhibitors, vismodegib and sonidegib, have demonstrated clinical efficacy in treating advanced BCC, although resistance remains a challenge.
Future research should focus on head-to-head preclinical studies to directly compare the efficacy and safety profiles of this compound with existing SMO inhibitors. Furthermore, investigating the activity of this compound against known resistance-conferring SMO mutations would be of significant value. The development of novel SMO inhibitors with improved potency, selectivity, and the ability to overcome resistance, alongside the exploration of combination therapies, will be critical in advancing the treatment of Hedgehog-driven cancers.
References
- 1. Discovery of Novel Macrocyclic Hedgehog Pathway Inhibitors Acting by Suppressing the Gli-Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent antagonist of smoothened in hedgehog signaling - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Alternatives to RL-0070933 for Cognitive Enhancement: A Comparative Guide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of four major classes of compounds investigated for cognitive enhancement. This analysis has been compiled under the presumption that the initial query regarding "RL-0070933," a modulator of the hedgehog signaling pathway, was aimed at exploring neuropharmacological agents for cognitive improvement. The following sections detail the mechanisms of action, present comparative experimental data, and outline the methodologies for key behavioral assays.
Executive Summary
Cognitive enhancement remains a significant area of research in neuroscience and pharmacology. While a direct cognitive-enhancing role for this compound has not been substantiated in publicly available literature, several other classes of compounds have been extensively studied for their pro-cognitive effects. This guide focuses on four such classes:
-
AMPA Receptor Positive Allosteric Modulators (Ampakines): These compounds enhance excitatory neurotransmission by modulating AMPA receptors.
-
GABA-A α5 Negative Allosteric Modulators (α5-NAMs): These agents selectively reduce inhibitory signaling in brain regions crucial for learning and memory.
-
Cholinergic Agents: This class works by increasing the levels of the neurotransmitter acetylcholine, which is vital for cognitive processes.
-
NMDA Receptor Modulators: These compounds influence the function of NMDA receptors, which are critical for synaptic plasticity and memory formation.
This guide will delve into the specifics of a representative compound from each class, presenting quantitative data from preclinical studies and detailing the experimental protocols used to generate this data.
Comparative Performance Data
The following tables summarize the performance of representative compounds from each class in various cognitive tasks.
| Compound Class | Representative Compound | Animal Model | Cognitive Task | Key Findings | Reference |
| Ampakines | CX516 (Ampalex) | Rats | Novel Object Recognition | Increased time spent exploring the novel object, indicating improved recognition memory. | [1] |
| GABA-A α5 NAMs | Basmisanil | Rats | Morris Water Maze | Attenuated diazepam-induced spatial learning impairment. | [2] |
| Cholinergic Agents | Donepezil | Mice | Y-Maze | Ameliorated scopolamine-induced learning and memory impairments. | [3] |
| NMDA Receptor Modulators | Memantine | - | Clinical Trials (Alzheimer's) | Modest improvements in cognition in patients with advanced disease. | [4] |
Table 1: In Vitro Binding Affinities
| Compound | Target | Binding Affinity (Ki, nM) | Selectivity |
| Basmisanil | Human GABA-A α5 | 5 | >90-fold vs. α1, α2, α3 |
| Data for other compounds not readily available in a comparable format. |
Source:[5]
Signaling Pathways and Mechanisms of Action
AMPA Receptor Positive Allosteric Modulators (Ampakines)
Ampakines bind to an allosteric site on the AMPA receptor, a key player in fast excitatory synaptic transmission[6][7]. This binding potentiates the receptor's function in the presence of the endogenous agonist glutamate by slowing receptor deactivation and desensitization[6][8]. The result is an enhanced and prolonged excitatory postsynaptic current, which is thought to facilitate long-term potentiation (LTP), a cellular mechanism underlying learning and memory[9].
GABA-A α5 Negative Allosteric Modulators (α5-NAMs)
GABA-A receptors containing the α5 subunit are highly expressed in the hippocampus and are involved in tonic inhibition, a persistent form of inhibition that regulates neuronal excitability[10][11]. α5-NAMs selectively bind to these receptors and reduce their function, thereby decreasing tonic inhibition[12]. This disinhibition is thought to enhance cognitive processes by facilitating synaptic plasticity, such as long-term potentiation[10][12].
Cholinergic Agents
Cholinergic agents enhance cognitive function by increasing the levels of acetylcholine in the brain[13]. This is typically achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine[14]. Increased acetylcholine levels lead to greater activation of both nicotinic and muscarinic acetylcholine receptors, which are involved in various aspects of cognition, including attention, learning, and memory[15][16][17].
NMDA Receptor Modulators
NMDA receptors are critical for synaptic plasticity, a key process in learning and memory[9][18]. These receptors are unique in that their activation requires both glutamate binding and depolarization of the postsynaptic membrane to relieve a magnesium block[9]. NMDA receptor modulators can act in various ways. For instance, antagonists like memantine are thought to work by blocking excessive, pathological NMDA receptor activation while still allowing for normal, physiological activation[9]. Other modulators can act as co-agonists at the glycine site to enhance receptor function[18][19].
Experimental Protocols
The following are detailed methodologies for key behavioral assays used to evaluate the cognitive-enhancing effects of the discussed compounds in rodent models.
Novel Object Recognition (NOR) Task
Objective: To assess recognition memory.
Apparatus: An open-field arena[20][21][22].
Procedure:
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on the day before testing to acclimate to the environment[22][23].
-
Training/Sample Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration (e.g., 5-10 minutes)[23][24]. The time spent exploring each object is recorded.
-
Inter-Trial Interval (ITI): The animal is returned to its home cage for a specific delay period (e.g., 1 hour to 24 hours)[21].
-
Test Phase: The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object[20][24]. The time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).
-
Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.
Morris Water Maze (MWM)
Objective: To assess spatial learning and memory, which is hippocampal-dependent[25][26][27].
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface[25][26].
Procedure:
-
Acquisition Phase (Training): The animal is placed in the water at different starting locations around the edge of the pool and must find the hidden platform. Visual cues are placed around the room to aid in spatial navigation[25][28]. This is typically conducted over several days with multiple trials per day. The latency to find the platform and the path taken are recorded.
-
Probe Trial (Memory Test): After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60-90 seconds)[29].
-
Data Analysis: The time spent in the target quadrant (where the platform was previously located) is measured. A significant preference for the target quadrant indicates good spatial memory.
Y-Maze Spontaneous Alternation
Objective: To assess spatial working memory.
Apparatus: A Y-shaped maze with three identical arms[30][31].
Procedure:
-
Habituation: The animal is placed in the center of the maze and allowed to freely explore all three arms for a set period (e.g., 8 minutes)[30][31].
-
Data Recording: The sequence of arm entries is recorded.
-
Data Analysis: The percentage of spontaneous alternations is calculated. An alternation is defined as entering a different arm in each of three consecutive arm entries (e.g., ABC, CAB). A higher percentage of alternations indicates better spatial working memory, as it reflects the animal's tendency to explore novel arms[30].
Passive Avoidance Test
Objective: To assess fear-motivated learning and memory[32][33][34].
Apparatus: A two-compartment box with a light and a dark chamber, separated by a door. The floor of the dark chamber is equipped to deliver a mild foot shock[32][34].
Procedure:
-
Acquisition/Training Trial: The animal is placed in the light compartment. When it naturally moves into the preferred dark compartment, the door closes, and a mild foot shock is delivered[32][35][36].
-
Retention/Test Trial: After a set interval (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured[32][35].
-
Data Analysis: A longer latency to enter the dark compartment during the test trial indicates better memory of the aversive experience.
Experimental Workflow
The following diagram illustrates a typical workflow for preclinical evaluation of a novel cognitive-enhancing compound.
Conclusion
The exploration of compounds for cognitive enhancement is a multifaceted endeavor, with several promising avenues of research. While the initial query on this compound did not lead to a direct line of investigation for cognitive enhancement, the broader field offers a rich landscape of potential therapeutic targets. Ampakines, GABA-A α5 NAMs, cholinergic agents, and NMDA receptor modulators each present unique mechanisms for modulating neural circuitry to improve cognitive function. The selection of an appropriate compound for further development will depend on a variety of factors, including the specific cognitive domain being targeted, the underlying pathology, and the desired safety profile. The experimental protocols and workflows outlined in this guide provide a foundational framework for the preclinical evaluation of such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Basmisanil, a highly selective GABAA-α5 negative allosteric modulator: preclinical pharmacology and demonstration of fu… [ouci.dntb.gov.ua]
- 3. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A meta-analysis update evaluating the treatment effects of donepezil alone versus donepezil combined with memantine for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ampakine - Wikipedia [en.wikipedia.org]
- 8. Ampakines | Ampakine [ampakines.org]
- 9. The NMDA receptor as a target for cognitive enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-term a5 GABA A receptor negative allosteric modulator treatment reduces NMDAR-mediated neuronal excitation and maintains basal neuronal inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of alpha 5 subunit containing GABAA receptors in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]
- 13. Role of Cholinergic Signaling in Alzheimer’s Disease | MDPI [mdpi.com]
- 14. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Basal Forebrain Cholinergic Circuits and Signaling in Cognition and Cognitive Decline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cholinergic modulation of the hippocampal region and memory function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acetylcholine - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. Augmenting NMDA receptor signaling boosts experience-dependent neuroplasticity in the adult human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jove.com [jove.com]
- 21. behaviorcloud.com [behaviorcloud.com]
- 22. mmpc.org [mmpc.org]
- 23. researchgate.net [researchgate.net]
- 24. New behavioral protocols to extend our knowledge of rodent object recognition memory - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
- 27. cyagen.com [cyagen.com]
- 28. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 29. UC Davis - Morris Water Maze [protocols.io]
- 30. Y-Maze Protocol [protocols.io]
- 31. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice [bio-protocol.org]
- 32. scantox.com [scantox.com]
- 33. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 34. Passive avoidance test [panlab.com]
- 35. scribd.com [scribd.com]
- 36. Passive avoidance (step-down test) [protocols.io]
Unveiling the Impact on Gli1 Expression: A Comparative Analysis of RL-0070933 and Alternative Modulators
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the validation of RL-0070933's effect on Gli1 expression. While direct experimental data for this compound is not publicly available, its mechanism as a potent Smoothened (SMO) modulator strongly suggests a downstream effect on the Hedgehog signaling pathway and, consequently, on Gli1 expression. This document outlines the theoretical basis for this compound's action and presents a comparative landscape of alternative compounds with validated effects on Gli1.
This compound: A Potent Modulator of the Hedgehog Signaling Pathway
This compound is characterized as a potent Smoothened (SMO) modulator. SMO is a key transmembrane protein in the Hedgehog signaling pathway. In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce the signal downstream, ultimately leading to the activation of the Gli family of transcription factors, including Gli1. As a modulator of SMO, this compound is anticipated to influence this cascade, thereby affecting the expression of Gli1.
Comparative Analysis with Alternative Gli1 Modulators
While quantitative data for this compound is unavailable, several other compounds have been experimentally validated for their effects on Gli1 expression. The following tables summarize the performance of these alternatives.
Quantitative Data on Gli1 Inhibition
| Compound | Cell Line | Treatment | Fold Change in Gli1 mRNA | Fold Change in Gli1 Protein | Citation |
| GANT61 | C3H10T1/2 | 20 µM for 48h | 20.4-fold decrease | - | [1] |
| Metastatic OSCC | 36 µM | Significant decrease | Significant decrease | [2] | |
| T-cell lymphoma | 5-15 µM | - | Dose-dependent decrease | [3] | |
| Vismodegib | Human skin biopsies | 150 mg daily | >2-fold downmodulation in ~75% of patients | - | [4] |
| Arsenic Trioxide | NCI-H460 & NCI-H446 | 1-4 µM for 72h | Concentration-dependent decrease | Concentration-dependent decrease | [5] |
| Metastatic OSCC | 37.4 µM for 24h | Decreased | Reduced | [6] | |
| Curcumin | U87 & T98G | - | Significant decrease | Significant decrease | [7] |
Experimental Protocols
The validation of a compound's effect on Gli1 expression typically involves quantifying mRNA and protein levels. Below are detailed methodologies for these key experiments.
Quantitative Real-Time PCR (qPCR) for Gli1 mRNA Expression
This protocol is a standard method for quantifying changes in gene expression.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the test compound (e.g., this compound or alternatives) at various concentrations and for different time points. Include a vehicle-treated control group.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR: Perform real-time PCR using a qPCR instrument and SYBR Green or TaqMan-based master mix. Use validated primers for Gli1 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative quantification of Gli1 mRNA expression using the comparative Ct (ΔΔCt) method.
Western Blotting for Gli1 Protein Expression
This technique is used to detect and quantify the amount of Gli1 protein.
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Membrane Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to Gli1 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Densitometry Analysis: Quantify the intensity of the Gli1 bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Conclusion
While this compound's role as a Smoothened modulator positions it as a likely inhibitor of Gli1 expression, the absence of direct experimental validation necessitates further investigation. The provided comparative data on alternative compounds and the detailed experimental protocols offer a framework for future studies to quantitatively assess the efficacy of this compound in modulating Gli1. Such research is crucial for elucidating its therapeutic potential in Hedgehog pathway-dependent diseases.
References
- 1. Rapid, direct activity assays for Smoothened reveal Hedgehog pathway regulation by membrane cholesterol and extracellular sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro detection of cancer cells using a novel fluorescent choline derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CRISPR editing of the GLI1 first intron abrogates GLI1 expression and differentially alters lineage commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Analysis of RL-0070933: A Guide to Cross-Validation in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the biological activity of RL-0070933, a potent Smoothened (SMO) modulator, across various cancer cell lines. Given the critical role of the Hedgehog (Hh) signaling pathway in the proliferation of numerous cancers, understanding the efficacy and selectivity of novel inhibitors like this compound is paramount for advancing cancer therapeutics.
This compound has been identified as a modulator of the Hedgehog signaling pathway, specifically targeting the G-protein-coupled receptor Smoothened (SMO).[1] Aberrant activation of this pathway is a known driver in several malignancies, including medulloblastoma and basal cell carcinoma. This document presents a comparative analysis of this compound against other known SMO inhibitors, offering a methodology for its evaluation in diverse cancer cell line models.
Mechanism of Action: The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is integral to embryonic development and tissue homeostasis. Its dysregulation can lead to uncontrolled cell growth and tumor formation. In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH) receptor alleviates the inhibition of SMO. This allows SMO to transduce a signal that ultimately leads to the activation of the GLI family of transcription factors, which then drive the expression of genes involved in cell proliferation and survival.
This compound, as a SMO modulator, is designed to inhibit this pathway, likely by binding to SMO and preventing its downstream signaling cascade, thereby suppressing the proliferation of Hh-pathway-dependent cancer cells.
Comparative Activity of SMO Modulators
To facilitate a direct comparison of this compound with established SMO inhibitors, the following table provides a template for organizing experimental data. This allows for a clear visualization of the compound's potency and selectivity across different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | Daoy | Medulloblastoma | [Insert Data] |
| Panc-1 | Pancreatic Cancer | [Insert Data] | |
| A549 | Lung Cancer | [Insert Data] | |
| NIH3T3 | Mouse Embryonic Fibroblast (Control) | [Insert Data] | |
| Vismodegib | Daoy | Medulloblastoma | [Insert Data] |
| Panc-1 | Pancreatic Cancer | [Insert Data] | |
| A549 | Lung Cancer | [Insert Data] | |
| NIH3T3 | Mouse Embryonic Fibroblast (Control) | [Insert Data] | |
| Sonidegib | Daoy | Medulloblastoma | [Insert Data] |
| Panc-1 | Pancreatic Cancer | [Insert Data] | |
| A549 | Lung Cancer | [Insert Data] | |
| NIH3T3 | Mouse Embryonic Fibroblast (Control) | [Insert Data] |
Experimental Protocols
A robust and reproducible experimental design is crucial for the accurate assessment of this compound's activity. The following protocol outlines a standard cell-based assay for measuring the inhibition of the Hedgehog pathway.
GLI-Responsive Luciferase Reporter Assay
This assay quantitatively measures the activity of the Hedgehog signaling pathway by detecting the expression of a luciferase reporter gene under the control of a GLI-responsive promoter.
Materials:
-
Cell Lines:
-
Hedgehog-responsive cancer cell line (e.g., Daoy, Panc-1)
-
Non-cancerous control cell line (e.g., NIH3T3)
-
-
Reagents:
-
pGL3-GLI-Luc reporter plasmid (containing GLI-binding sites upstream of the firefly luciferase gene)
-
pRL-TK control plasmid (containing Renilla luciferase for normalization)
-
Lipofectamine 2000 or similar transfection reagent
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant SHH protein or a potent SMO agonist (e.g., SAG)
-
This compound, Vismodegib, Sonidegib
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Phosphate-Buffered Saline (PBS)
-
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 2 x 104 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Incubate at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Transfection:
-
Co-transfect the cells with the pGL3-GLI-Luc and pRL-TK plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours.
-
-
Compound Treatment and Pathway Activation:
-
After transfection, replace the medium with a low-serum medium (e.g., 0.5% FBS).
-
Add varying concentrations of this compound, Vismodegib, or Sonidegib to the designated wells.
-
Induce Hedgehog pathway activation by adding a constant concentration of recombinant SHH or SAG to all wells except the negative control.
-
Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for an additional 48 hours.
-
-
Luciferase Assay:
-
Wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the SHH/SAG-stimulated control.
-
Determine the IC50 value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
This guide provides a structured approach for the comprehensive evaluation of this compound's activity in different cell lines. By employing standardized protocols and direct comparisons with existing SMO inhibitors, researchers can effectively characterize the potency, selectivity, and potential therapeutic utility of this novel compound. The provided templates and diagrams serve as a foundation for designing and executing rigorous preclinical studies.
References
A Comparative Analysis of RL-0070933 and Other Hedgehog Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development, has emerged as a significant therapeutic target in oncology due to its aberrant activation in various cancers. This guide provides a comparative overview of the novel Smoothened (SMO) modulator, RL-0070933, and other prominent Hedgehog pathway inhibitors. The objective is to present a clear comparison of their performance based on available preclinical and clinical data, supported by detailed experimental methodologies.
Introduction to Hedgehog Pathway Inhibition
The canonical Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This interaction alleviates the inhibition that PTCH1 exerts on the G protein-coupled receptor, Smoothened (SMO). The subsequent activation of SMO triggers a downstream signaling cascade, culminating in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). These transcription factors then regulate the expression of target genes involved in cell proliferation, survival, and differentiation. Dysregulation of this pathway can lead to uncontrolled cell growth and tumorigenesis. Small molecule inhibitors targeting key components of this pathway, particularly SMO, have shown therapeutic promise.
Overview of Compared Inhibitors
This guide focuses on a comparative analysis of the following Hedgehog pathway inhibitors:
-
This compound: A potent Smoothened modulator.
-
Vismodegib (GDC-0449): The first FDA-approved SMO inhibitor for the treatment of advanced basal cell carcinoma (BCC).
-
Sonidegib (LDE-225): An FDA-approved SMO inhibitor for locally advanced BCC.
-
Glasdegib (PF-04449913): An FDA-approved SMO inhibitor for acute myeloid leukemia (AML).
-
Taladegib (LY2940680): An investigational SMO inhibitor.
-
Saridegib (IPI-926): A derivative of the natural product cyclopamine that has been in clinical trials.
Data Presentation
The following tables summarize the available quantitative data for the compared Hedgehog inhibitors, focusing on their in vitro potency and clinical efficacy in specific contexts.
Table 1: In Vitro Potency of Hedgehog Pathway Inhibitors
| Inhibitor | Target | Assay Type | IC50/EC50 (nM) | Reference |
| This compound | SMO | Cilial Translocation | 20 | [1] |
| Vismodegib | SMO | SMO Binding | 3 | [1] |
| Sonidegib | SMO | SMO Binding (mouse) | 1.3 | [2] |
| SMO Binding (human) | 2.5 | [2] | ||
| Glasdegib | SMO | Not specified | Not specified | |
| Taladegib | SMO | Not specified | Not specified | |
| Saridegib | SMO | SMO Binding | 1.4 | [3] |
| Cell-based Hh Pathway | 5-7 | [3] |
Note: IC50/EC50 values are highly dependent on the specific assay conditions and cell lines used. Direct comparison of values from different sources should be done with caution.
Table 2: Clinical Efficacy of Approved Hedgehog Inhibitors in Basal Cell Carcinoma
| Inhibitor | Indication | Overall Response Rate (ORR) | Reference |
| Vismodegib | Locally Advanced BCC | 43% - 60.3% | [4][5] |
| Metastatic BCC | 30% - 48.5% | [4][5] | |
| Sonidegib | Locally Advanced BCC | 44% | [5] |
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I Study of the Hedgehog Pathway Inhibitor IPI-926 in Adult Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. targetedonc.com [targetedonc.com]
A Head-to-Head Comparison of RL-0070933 and Other Smoothened Modulators for Researchers
For Immediate Publication
This guide provides a comprehensive, data-driven comparison of the novel Smoothened (SMO) modulator, RL-0070933, with other key modulators of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Introduction to Smoothened Modulation
The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The G-protein coupled receptor, Smoothened (SMO), is a central component of this pathway, making it a key therapeutic target.[1] Modulation of SMO activity, either through inhibition or activation, offers a promising strategy for therapeutic intervention in oncology and regenerative medicine.[1] This guide focuses on a head-to-head comparison of this compound against other well-characterized SMO modulators.
Quantitative Performance of SMO Modulators
The following table summarizes the in vitro potency of this compound and other selected SMO modulators. The data is presented as either EC50 (half-maximal effective concentration for agonists) or IC50 (half-maximal inhibitory concentration for antagonists), providing a quantitative measure of their activity.
| Modulator | Type | Target | Assay | Potency (nM) | Reference |
| This compound | Modulator | SMO | Cilial Translocation/Accumulation | 20 | [2] |
| Vismodegib (GDC-0449) | Antagonist | SMO | Cell-free Assay | 3 | [3] |
| Sonidegib (NVP-LDE225) | Antagonist | SMO | Cell-free Assay (mouse/human) | 1.3 / 2.5 | [3] |
| Glasdegib (PF-04449913) | Antagonist | SMO | Cell-based Assay | 5 | [3] |
| Cyclopamine | Antagonist | SMO | TM3Hh12 Cell Assay | 46 | [3] |
| Saridegib (IPI-926) | Antagonist | SMO | Gli-luciferase Reporter Assay | 9 | [4] |
| SAG (Smoothened Agonist) | Agonist | SMO | Shh-LIGHT2 Cell Assay | 3 (EC50) | [3] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Hedgehog signaling pathway and a general workflow for assessing SMO modulator activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of common assays used to characterize SMO modulators.
Hedgehog Pathway Reporter Assay
This assay is widely used to quantify the activity of the Hh pathway in response to modulators.
Objective: To measure the transcriptional activity of GLI proteins, the downstream effectors of SMO signaling.
General Protocol:
-
Cell Culture and Transfection:
-
Assay Procedure:
-
Seed the transfected cells into 96-well plates.[5]
-
Once confluent, replace the growth medium with a low-serum medium to induce primary cilia formation, which is often important for Hh signaling.[5]
-
Add the test modulators (e.g., this compound, vismodegib) at various concentrations.
-
Stimulate the Hh pathway using a known agonist, such as a purified Sonic Hedgehog (Shh) ligand or a small molecule agonist like SAG.[7]
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.[7]
-
-
Data Acquisition and Analysis:
-
Lyse the cells using a passive lysis buffer.[5]
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[5]
-
Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.
-
Plot the normalized luciferase activity against the modulator concentration and fit the data to a dose-response curve to determine the IC50 or EC50 values.
-
SMO Binding Assay
This assay directly measures the binding affinity of a compound to the SMO receptor.
Objective: To determine the dissociation constant (Kd) or IC50 for the binding of a modulator to SMO.
General Protocol:
-
Cell and Membrane Preparation:
-
Overexpress SMO in a suitable cell line (e.g., HEK293T cells).
-
Harvest the cells and prepare membrane fractions containing the SMO receptor.
-
-
Competitive Binding Assay:
-
Incubate the membrane preparations with a radiolabeled or fluorescently-labeled SMO ligand of known affinity (e.g., [3H]-cyclopamine or BODIPY-cyclopamine).[8]
-
Add increasing concentrations of the unlabeled test modulator (e.g., this compound) to compete for binding with the labeled ligand.
-
Separate the bound from the unbound labeled ligand using a technique such as filtration.
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor.
-
Fit the data to a competition binding curve to calculate the IC50 value, which can then be used to determine the Ki (inhibitory constant).
-
Conclusion
This compound demonstrates potent modulation of the Hedgehog signaling pathway by affecting the ciliary localization of SMO. Its in vitro potency is comparable to that of other well-established SMO modulators. The provided experimental protocols and pathway diagrams offer a framework for further investigation and comparative analysis of this compound and other compounds targeting this critical signaling cascade. This guide serves as a valuable resource for researchers aiming to understand the nuanced activities of different SMO modulators in the context of drug discovery and development.
References
- 1. What are SMO modulators and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Hedgehog pathway inhibitor saridegib (IPI-926) increases lifespan in a mouse medulloblastoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web.stanford.edu [web.stanford.edu]
- 6. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]
- 7. Novel-smoothened inhibitors for therapeutic targeting of naïve and drug-resistant hedgehog pathway-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RL-0070933 and Cyclopamine in Hedgehog Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two Smoothened (SMO) inhibitors, RL-0070933 and the well-established natural product, cyclopamine. Both compounds are known to modulate the Hedgehog (Hh) signaling pathway, a critical regulator of embryonic development and a key player in the pathogenesis of certain cancers. This document aims to present an objective comparison based on available experimental data to aid in research and drug development decisions.
Mechanism of Action: Targeting the Smoothened Receptor
Both this compound and cyclopamine exert their effects by inhibiting the Hedgehog signaling pathway through the modulation of the G protein-coupled receptor, Smoothened (SMO). In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to its receptor Patched (PTCH) alleviates the inhibition of SMO. This allows SMO to transduce a signal downstream, leading to the activation of GLI family transcription factors and the subsequent expression of Hh target genes. Both this compound and cyclopamine disrupt this cascade by targeting SMO. Cyclopamine has been shown to bind directly to the heptahelical bundle of SMO. While the precise binding site of this compound is not as extensively detailed in publicly available literature, it is characterized as a potent SMO cilial modulator, indicating its direct or indirect action on SMO's function within the primary cilium, a key organelle for Hh signal transduction.
Quantitative Efficacy Comparison
It is crucial to note that IC50 and EC50 values can vary significantly based on the specific assay, cell line, and experimental conditions used. The following table summarizes the available quantitative data for each compound.
| Compound | Assay Type | Potency Metric | Value (µM) | Source |
| This compound | Smoothened Modulation | EC50 | 0.02 | [1][2] |
| Cyclopamine | Gli-responsive Luciferase Reporter Assay | IC50 | 0.5 | [3] |
| Shh Signaling Inhibition (fluorescent derivative) | IC50 | 0.15 | [4] | |
| Inhibition of Glioma Cell Growth | Effective Concentration | >5 | [5] |
Experimental Protocols
To provide a framework for the generation of comparative data, detailed methodologies for key experiments are outlined below.
Gli-Luciferase Reporter Assay
This cell-based assay is a standard method for quantifying the activity of the Hedgehog pathway by measuring the transcriptional activity of GLI proteins.
Objective: To determine the concentration-dependent inhibition of Hedgehog pathway signaling by a test compound.
Materials:
-
Shh-LIGHT2 cells (e.g., NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively active Renilla luciferase reporter for normalization).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% calf serum.
-
Low serum medium (e.g., DMEM with 0.5% calf serum).
-
Hedgehog pathway agonist (e.g., Sonic Hedgehog ligand (Shh-N) or a small molecule Smoothened agonist like SAG).
-
Test compounds (this compound, cyclopamine) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Dual-luciferase reporter assay system.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed Shh-LIGHT2 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Cell Culture: Culture the cells overnight in DMEM with 10% calf serum at 37°C in a 5% CO2 incubator.
-
Compound Treatment: The following day, replace the growth medium with low serum medium. Add serial dilutions of the test compounds to the wells. Include a vehicle control (e.g., DMSO).
-
Pathway Activation: After a pre-incubation period with the compounds (e.g., 1-2 hours), add the Hedgehog pathway agonist to all wells except for the negative control wells.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells according to the protocol of the dual-luciferase reporter assay system.
-
Luminescence Measurement: Measure both firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firee luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
This assay assesses the impact of the inhibitors on the viability and proliferation of cancer cell lines with aberrant Hedgehog pathway activation.
Objective: To determine the cytotoxic or cytostatic effects of the test compounds on Hh-dependent cancer cells.
Materials:
-
Cancer cell line with known Hh pathway activation (e.g., medulloblastoma or basal cell carcinoma cell lines).
-
Appropriate cell culture medium and supplements.
-
Test compounds (this compound, cyclopamine) dissolved in a suitable solvent.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density.
-
Cell Culture: Allow the cells to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Hedgehog signaling pathway and points of inhibition by this compound and cyclopamine.
Caption: Workflow for determining IC50 values using a Gli-luciferase reporter assay.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Comparison of Smoothened Inhibitors in Treating Basal Cell Carcinoma: A Survey Study of Multidisciplinary Expert Opinions and Clinical Experiences | Sciety Labs (Experimental) [labs.sciety.org]
- 4. researchgate.net [researchgate.net]
- 5. Rapid, Direct SMOOTHENED Activity Assays in Live Cells Using cAMP-Based Conformational Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking RL-0070933 Against Next-Generation SMO Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics targeting the Hedgehog (Hh) signaling pathway is continually evolving. The emergence of next-generation Smoothened (SMO) antagonists has offered new hope for overcoming the resistance and tolerability challenges associated with first-generation inhibitors. This guide provides a comprehensive comparison of RL-0070933, a potent SMO modulator, against key next-generation SMO antagonists: Taladegib, Sonidegib, and Glasdegib. This objective analysis is supported by available experimental data to aid researchers in their drug discovery and development efforts.
Executive Summary
This compound is a potent modulator of the SMO receptor, a critical component of the Hedgehog signaling pathway.[1] Dysregulation of this pathway is a known driver in various cancers, including medulloblastoma and basal cell carcinoma.[2][3] Next-generation SMO antagonists have been developed to improve upon first-generation drugs, primarily by demonstrating efficacy against SMO mutations that confer resistance, such as the D473H mutation. This guide will benchmark this compound against Taladegib, Sonidegib, and Glasdegib based on their mechanism of action, in vitro potency, and in vivo efficacy.
Mechanism of Action: Targeting the Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can lead to the development and progression of cancer. The transmembrane protein SMO is a key transducer of the Hh signal. In the absence of the Hh ligand, the receptor Patched (PTCH1) inhibits SMO. Upon Hh binding to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling, culminating in the activation of GLI transcription factors and the expression of target genes that promote cell proliferation and survival. SMO antagonists work by directly binding to the SMO receptor, thereby blocking this signaling cascade.[2][3]
In Vitro Performance Comparison
The in vitro potency of SMO antagonists is a key indicator of their therapeutic potential. This is typically measured by their half-maximal effective concentration (EC50) or inhibitory constant (Ki) in various cellular and biochemical assays.
| Compound | Target | EC50 (µM) | Ki (nM) | Activity against SMO D473H Mutant |
| This compound | SMO | 0.02[1] | Data Not Available | Data Not Available |
| Taladegib | SMO | Data Not Available | Data Not Available | Yes[4] |
| Sonidegib | SMO | Data Not Available | 1.3 (mouse), 2.5 (human) | No[5] |
| Glasdegib | SMO | Data Not Available | 5.0 | Data Not Available |
Note: EC50 and Ki values can vary depending on the specific assay conditions and cell lines used.
In Vivo Efficacy in Medulloblastoma Xenograft Models
Preclinical in vivo studies are critical for evaluating the therapeutic efficacy of SMO antagonists in a biological system. Medulloblastoma, a common pediatric brain tumor often driven by aberrant Hedgehog signaling, is a relevant model for these studies.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Taladegib | Subcutaneous murine medulloblastoma xenografts | Orally | Reduced tumor growth | [4] |
| Sonidegib | Ptch+/-; p53-/- medulloblastoma allografts | 20 mg/kg/day, oral | Tumor regression | [5] |
| Glasdegib | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible benchmarking of therapeutic compounds. Below are methodologies for key experiments cited in this guide.
Hedgehog Pathway Inhibition Assay (Gli1 mRNA Expression)
This assay quantifies the inhibition of the Hedgehog pathway by measuring the mRNA levels of the downstream target gene, Gli1.
Protocol:
-
Cell Culture: Plate Hedgehog-responsive cells (e.g., Ptch+/- mouse embryonic fibroblasts or medulloblastoma cell lines) in appropriate growth medium and culture until they reach a desired confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the SMO antagonist or vehicle control for a predetermined time (e.g., 24-48 hours).
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Gli1 and a stable housekeeping gene (e.g., GAPDH, Actin) for normalization.
-
Data Analysis: Calculate the relative expression of Gli1 mRNA using the comparative Ct (ΔΔCt) method.
In Vivo Medulloblastoma Xenograft Study
This protocol outlines a typical workflow for assessing the in vivo efficacy of SMO antagonists in a mouse xenograft model of medulloblastoma.
Protocol:
-
Cell Preparation and Implantation: Prepare a single-cell suspension of a human medulloblastoma cell line. Subcutaneously inject the cells into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation and growth.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the SMO antagonist or vehicle control to the respective groups according to the planned dosing schedule and route of administration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Endpoint and Analysis: Continue treatment until a predefined endpoint is reached (e.g., maximum tumor size, signs of toxicity, or a specific duration). Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Analyze the data to determine the extent of tumor growth inhibition.
Conclusion
This comparative guide provides a framework for benchmarking this compound against next-generation SMO antagonists. Based on the available data, this compound demonstrates high in vitro potency. However, a comprehensive evaluation of its efficacy, particularly in in vivo models and against clinically relevant resistance mutations, is necessary to fully understand its therapeutic potential relative to other next-generation inhibitors like Taladegib, Sonidegib, and Glasdegib. The provided experimental protocols offer a standardized approach for generating the data required for a direct and robust comparison. Further research is warranted to elucidate the complete preclinical profile of this compound.
References
- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US9670244B2 - Oxysterol compounds and the hedgehog pathway - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safe Disposal Procedures for RL-0070933: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized research compounds like RL-0070933 are paramount to ensuring laboratory safety and environmental compliance. This document provides essential guidance on the operational and disposal plans for this compound, a potent small molecule modulator of the Smoothened (SMO) receptor within the Hedgehog signaling pathway. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general safety protocols for research-grade chemicals and information on SMO modulators to establish best-practice procedures.
This compound is identified as a research chemical with the molecular formula C20H16N2O.[1] It is a potent modulator of the Smoothened receptor, a key component of the Hedgehog signaling pathway, which is crucial in embryonic development and has been implicated in the progression of certain cancers.[2][3][4] Given its biological activity, this compound should be handled with care by trained personnel in a laboratory setting.
General Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to adhere to standard laboratory safety protocols. The following precautions are based on general guidelines for handling research chemicals of this nature:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[5]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If accidentally ingested, wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[5]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C20H16N2O | MedChemExpress |
| Biological Target | Smoothened (SMO) Receptor | MedChemExpress |
| Pathway | Hedgehog Signaling Pathway | Multiple Sources |
Step-by-Step Disposal Procedures for this compound
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following step-by-step protocol should be followed:
-
Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and paper towels, should be considered contaminated waste.
-
Segregate this solid waste into a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid waste, such as unused solutions containing this compound, should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
-
Decontamination of Glassware and Equipment:
-
Non-disposable glassware and equipment that have been in contact with this compound should be decontaminated.
-
Rinse the equipment thoroughly with an appropriate solvent (e.g., ethanol or acetone), collecting the rinseate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
-
-
Waste Container Management:
-
All waste containers must be made of a material compatible with the chemical and any solvents used.
-
Containers must be kept closed except when adding waste.
-
Label all waste containers clearly with "Hazardous Waste," the name of the chemical (this compound), and the primary hazards (e.g., "Toxic," "Biologically Active").
-
-
Final Disposal:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated contaminated materials.
References
- 1. Small-molecule modulators of Hedgehog signaling: identification and characterization of Smoothened agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulators of the hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Essential Safety and Logistical Information for Handling RL-0070933
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of RL-0070933.
This document provides crucial safety protocols and logistical information for the handling of this compound, a potent smoothened (SMO) ciliary modulator. As a compound intended for research use only, adherence to strict laboratory safety standards is paramount to ensure the well-being of personnel and the integrity of experimental outcomes.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, powdered research compounds. A thorough risk assessment should be conducted before any handling of this material.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Eyes | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hands | Nitrile or other chemically resistant gloves | Prevents direct skin contact. |
| Body | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory | Use in a well-ventilated area. A fume hood is recommended for handling the powder. | Minimizes inhalation of airborne particles. |
Engineering Controls:
-
Ventilation: Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation risk.
-
Eyewash Station and Safety Shower: Ensure easy and immediate access to an eyewash station and safety shower in the event of accidental contact.
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational and Disposal Plans
Proper logistical planning for the use and disposal of this compound is essential for a safe and efficient research environment.
Storage and Stability:
Proper storage is crucial to maintain the integrity of the compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month |
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. As a standard practice for chemical waste:
-
Collect Waste: Segregate waste containing this compound into a clearly labeled, sealed container.
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocols and Data
This compound is a modulator of the Hedgehog signaling pathway, a critical pathway in embryonic development and tumorigenesis.
Mechanism of Action:
This compound acts as a potent smoothened (SMO) ciliary modulator with an EC50 of 0.02 µM.[1] It modulates the translocation and/or accumulation of the SMO protein to the primary cilia, a key step in the activation of the Hedgehog signaling pathway.[1]
Preparation of Stock Solutions:
For experimental use, this compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).
| Property | Value |
| CAS Number | 301326-41-0 |
| Molecular Formula | C₂₀H₁₆N₂O₂ |
| Molecular Weight | 316.35 g/mol |
| EC₅₀ | 0.02 µM |
Visualizing the Hedgehog Signaling Pathway
The following diagram illustrates the mechanism of the Hedgehog signaling pathway, indicating the role of key proteins and the point of action for modulators like this compound.
Caption: The Hedgehog signaling pathway, illustrating the inhibitory role of Patched (PTCH) on Smoothened (SMO) and the subsequent activation of GLI transcription factors upon Hedgehog (Hh) binding. This compound modulates SMO activity.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
